5-BROMO-1,3-INDANDIONE
Description
The exact mass of the compound 5-Bromo-1H-indene-1,3(2H)-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromoindene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2/c10-5-1-2-6-7(3-5)9(12)4-8(6)11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTNQTYUZPHLAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(C1=O)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446870 | |
| Record name | 5-Bromo-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27611-39-8 | |
| Record name | 5-Bromo-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2,3-dihydro-1H-indene-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physical characteristics and stability of 5-BROMO-1,3-INDANDIONE
An In-Depth Technical Guide to the Physical Characteristics and Stability of 5-BROMO-1,3-INDANDIONE
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the core physical properties, chemical reactivity, and stability profile of this versatile molecule. Our focus is on delivering field-proven insights and explaining the causality behind experimental observations and handling protocols, ensuring a robust understanding for practical application.
The indane-1,3-dione framework is a privileged scaffold in chemistry, serving as a foundational structure for a wide array of applications. Its derivatives are integral to medicinal chemistry, with applications ranging from anticoagulants to novel cancer therapies and neuroprotective agents.[1][2] Beyond pharmaceuticals, these compounds are used in the development of dyes, photoinitiators, and materials for organic electronics.[1][3][4] The introduction of a bromine atom at the 5-position, creating this compound, significantly enhances its utility as a synthetic precursor. The bromine atom serves as a versatile handle for cross-coupling reactions, allowing for the construction of more complex molecules, while also modulating the electronic properties and biological activity of the core structure.[5]
This guide will elucidate the essential physical and chemical characteristics of this compound, with a particular emphasis on its stability under various conditions—a critical consideration for its synthesis, storage, and application in multi-step development pipelines.
Core Molecular and Physical Properties
This compound is an organic compound featuring a bicyclic indane ring system with two carbonyl groups at the 1 and 3 positions and a bromine substituent on the aromatic ring.[5]
Caption: Chemical Structure of this compound.
The physical properties of a compound are paramount for its practical handling, formulation, and reaction setup. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₅BrO₂ | [5] |
| Molecular Weight | 225.04 g/mol | [5] |
| Appearance | Cream to yellow or pale brown solid | [6] |
| Melting Point | Data for the closely related 5-Bromo-1-indanone is 126-129 °C. Specific data for the 1,3-dione is not consistently reported, but is expected to be in a similar range. | |
| Solubility | Slight solubility in water. Soluble in many organic solvents like DMF and DMSO. | [7][8] |
| Hydrogen Bond Acceptor Count | 2 | [9] |
| Hydrogen Bond Donor Count | 0 | [9] |
| XLogP3 | 1.3 | [9] |
Synthesis, Reactivity, and Stability Profile
A compound's utility is defined by its reactivity and stability. Understanding these facets is crucial for predicting reaction outcomes, designing stable formulations, and ensuring safe handling.
Common Synthetic Routes
The synthesis of this compound is most commonly achieved through the reaction of 4-bromophthalic anhydride with a suitable C2-synthon like ethyl acetoacetate under acidic conditions.[5] This method provides an efficient pathway to the desired indandione core. Alternative methods for synthesizing the parent 1,3-indandione scaffold include the Claisen condensation of ethyl acetate and dimethyl phthalate or the reaction between phthalate and malonate compounds followed by hydrolysis and decarboxylation.[7][10]
Chemical Reactivity: A Tale of Two Centers
The chemical behavior of this compound is dominated by two primary reactive centers:
-
The Active Methylene Group (C-2): Positioned between two electron-withdrawing carbonyl groups, the protons on the C-2 carbon are highly acidic. This acidity facilitates deprotonation to form a stabilized enolate anion, which is a potent nucleophile.[7] This reactivity is the basis for Knoevenagel condensations and other C-C bond-forming reactions at this position.[4]
-
The Carbonyl Groups (C-1 and C-3): These groups are susceptible to nucleophilic attack, a characteristic reactivity of ketones.[5]
The parent 1,3-indandione scaffold is known to undergo self-condensation under either acidic or basic conditions to form an adduct known as Bindone.[1] This represents a potential degradation or side-reaction pathway for this compound that must be considered during reaction design and storage.
Caption: Key reactivity sites of this compound.
Stability Profile
A thorough understanding of a compound's stability against thermal, photo, and chemical stress is a cornerstone of drug development and materials science.
-
Thermal Stability: As a crystalline solid with a relatively high melting point, this compound exhibits good thermal stability at ambient temperatures. However, at elevated temperatures, particularly in the presence of acidic or basic catalysts, the risk of self-condensation and decomposition increases. It is advisable to conduct reactions at controlled temperatures and to store the compound in a cool environment.
-
Photostability: Compounds containing a bromo-aromatic moiety can be susceptible to photolytic degradation upon exposure to high-energy light, particularly in the UV spectrum. This can involve cleavage of the carbon-bromine bond to form radical species. For long-term storage and during handling in solution, protection from light is a recommended precautionary measure.
-
Hydrolytic and Chemical Stability: The stability of this compound is highly dependent on pH.
-
Acidic Conditions (pH < 4): The compound is relatively stable, but strong acidic conditions can catalyze self-condensation reactions.
-
Neutral Conditions (pH 6-8): The compound exhibits its greatest stability in this range.
-
Basic Conditions (pH > 8): The compound is highly susceptible to degradation. The acidic C-2 protons are readily abstracted, forming the enolate which can initiate self-condensation. Furthermore, strong bases can potentially promote other reactions.
-
-
Oxidative Stability: The indandione core can be susceptible to strong oxidizing agents. For instance, oxidation of the parent 1,3-indandione can lead to ring-opening to form phthalic acid.[3] Therefore, contact with strong oxidizers should be avoided.
Caption: Factors influencing the stability of this compound.
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound and identify potential degradants, a forced degradation study is essential. This involves subjecting the compound to stress conditions that exceed those expected during normal handling and storage.
Protocol: Forced Degradation Study
Objective: To identify the degradation pathways and develop a stability-indicating analytical method for this compound.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 1 hour. Note: Basic degradation is often rapid.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to a calibrated UV light source (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples if necessary.
-
Analyze all samples, including an unstressed control, by a stability-indicating HPLC-UV method. An LC-MS method should be used in parallel to obtain mass information on any new peaks observed.
-
-
Data Evaluation:
-
Monitor for a decrease in the peak area of the parent compound.
-
Identify and quantify any new peaks (degradants) that appear.
-
Ensure mass balance is maintained (the sum of the parent compound and all degradants should be close to 100%).
-
Caption: Workflow for a forced degradation study.
Safe Handling and Storage Recommendations
Given its chemical nature, proper handling and storage procedures are mandatory to ensure user safety and maintain the integrity of the compound.
-
Hazard Identification: Based on GHS classifications for similar compounds, this compound should be treated as harmful if swallowed, inhaled, or in contact with skin. It is also likely to cause skin and serious eye irritation.[11]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Work should be conducted in a well-ventilated area or under a chemical fume hood.[12]
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place.[12] Keep away from incompatible materials such as strong bases and oxidizing agents. Refrigeration is recommended for long-term storage.[12]
-
Spill and Disposal: In case of a spill, avoid generating dust.[13] Collect the material using appropriate methods and dispose of it as hazardous chemical waste in accordance with local regulations.
Conclusion
This compound is a valuable and versatile chemical building block with significant potential in drug discovery and materials science. Its utility is derived from the reactive nature of the indandione core and the synthetic handle provided by the bromine substituent. However, a comprehensive understanding of its physical properties and stability profile is critical for its successful application. The compound is most stable under neutral pH and is susceptible to degradation by base, heat, and light, primarily through self-condensation reactions. By adhering to the handling, storage, and experimental design principles outlined in this guide, researchers can effectively harness the synthetic potential of this compound while ensuring the integrity and reproducibility of their work.
References
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Pigot, C., Brunel, D., & Dumur, F. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Encyclopedia.pub. Available at: [Link]
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Pigot, C., Brunel, D., & Dumur, F. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI. Available at: [Link]
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Wikipedia. (n.d.). 1,3-Indandione. Wikipedia. Available at: [Link]
- Google Patents. (n.d.). CN103121887A - Preparation method of 1,3-indandione compounds. Google Patents.
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PubChem. (n.d.). 5-Bromo-1-indanone. National Center for Biotechnology Information. Available at: [Link]
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PubMed Central. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. National Institutes of Health. Available at: [Link]
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Indian Journal of Heterocyclic Chemistry. (2019). Synthetic Applications of 2-diazo-1,3-indanedione. Indian Journal of Heterocyclic Chemistry. Available at: [Link]
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ResearchGate. (2019). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. ResearchGate. Available at: [Link]
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National Institutes of Health. (n.d.). Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities. National Institutes of Health. Available at: [Link]
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RSC Publishing. (n.d.). 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. Royal Society of Chemistry. Available at: [Link]
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LookChem. (n.d.). 5-Bromo-1H-indene-1,3(2H)-dione. LookChem. Available at: [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. Chemos. Available at: [Link]
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The Diverse Biological Landscape of 1,3-Indandione Derivatives: A Technical Guide for Drug Discovery
Introduction: The Enduring Potential of a Privileged Scaffold
The 1,3-indandione nucleus, a bicyclic aromatic β-diketone, represents a "privileged scaffold" in medicinal chemistry, consistently serving as a foundational structure for the development of a wide array of biologically active compounds.[1] Its rigid framework, coupled with the reactive nature of the C-2 methylene group, provides a versatile platform for chemical modification, leading to derivatives with a remarkable spectrum of pharmacological activities.[2] This technical guide offers an in-depth exploration of the significant biological activities of 1,3-indandione derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their therapeutic potential, mechanisms of action, and the experimental methodologies required for their evaluation.
Anticoagulant and Antiplatelet Activity: Beyond Warfarin's Shadow
Perhaps the most well-established therapeutic application of 1,3-indandione derivatives is in the realm of anticoagulation. Compounds such as phenindione and anisindione have long been recognized for their ability to inhibit blood clotting.[3]
Mechanism of Action: Vitamin K Epoxide Reductase Inhibition
The primary mechanism underlying the anticoagulant effect of these derivatives is the inhibition of the enzyme Vitamin K epoxide reductase (VKOR).[4][5] VKOR is a critical component of the vitamin K cycle, responsible for converting vitamin K epoxide to its active, reduced form. This reduced vitamin K is an essential cofactor for the γ-carboxylation of several clotting factors, including factors II, VII, IX, and X.[6] By inhibiting VKOR, 1,3-indandione derivatives disrupt this cycle, leading to the production of under-carboxylated, inactive clotting factors and thereby impairing the coagulation cascade.[4] This mechanism is analogous to that of the widely used anticoagulant, warfarin.[7]
Some derivatives also exhibit antiplatelet activity by interfering with the arachidonic acid pathway, thereby inhibiting platelet aggregation.[1][3]
Experimental Evaluation: Prothrombin Time and Platelet Aggregation Assays
The anticoagulant activity of 1,3-indandione derivatives is typically assessed by measuring the prothrombin time (PT), which evaluates the integrity of the extrinsic and common pathways of the coagulation cascade. A prolonged PT in the presence of the compound indicates anticoagulant efficacy.
Platelet Aggregation Assay Protocol:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw venous blood from a healthy donor into a tube containing 3.2% sodium citrate (9:1 blood to citrate ratio).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP using a hematology analyzer.
-
Adjust the platelet count to approximately 2.5 x 10⁸ platelets/mL with platelet-poor plasma (PPP), obtained by centrifuging the remaining blood at 2000 x g for 20 minutes.
-
-
Aggregation Measurement:
-
Pre-warm the PRP sample to 37°C for 5 minutes in an aggregometer.
-
Add the 1,3-indandione derivative (test compound) or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes).
-
Induce platelet aggregation by adding an agonist such as adenosine diphosphate (ADP) or arachidonic acid (AA).
-
Monitor the change in light transmittance for 5-10 minutes. An increase in light transmittance corresponds to platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation inhibition by comparing the aggregation in the presence of the test compound to the control.
-
Anticancer Activity: Inducing Apoptosis and Cell Cycle Arrest
A growing body of evidence highlights the potential of 1,3-indandione derivatives as anticancer agents.[4] These compounds have demonstrated cytotoxic effects against a range of human cancer cell lines, including lung, melanoma, and cervical cancer.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer activity of these derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and to arrest the cell cycle, thereby preventing cancer cell proliferation.
Apoptosis Induction: 1,3-indandione derivatives can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[2][8][9] This involves the activation of a cascade of cysteine-aspartic proteases known as caspases, which are the central executioners of apoptosis.[3][10][11][12] The intrinsic pathway is initiated by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9.[13] The extrinsic pathway is triggered by the binding of death ligands to their corresponding receptors on the cell surface, resulting in the activation of caspase-8.[14] Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[2][12]
Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.
Signaling Pathway: Intrinsic and Extrinsic Apoptosis
Caption: Intrinsic and extrinsic apoptosis pathways activated by 1,3-indandione derivatives.
Experimental Evaluation: Cytotoxicity and Cell Cycle Analysis
The anticancer potential of 1,3-indandione derivatives is primarily evaluated through in vitro cytotoxicity assays and cell cycle analysis.
MTT Cell Proliferation Assay Protocol: [15][16][17][18]
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the 1,3-indandione derivative in culture medium.
-
Replace the existing medium with the medium containing the test compound at various concentrations.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[15]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[15]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Cell Cycle Analysis by Flow Cytometry Protocol:
-
Cell Treatment:
-
Treat cancer cells with the 1,3-indandione derivative at its IC50 concentration for a specified time.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells twice with PBS.
-
Resuspend the cells in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide (PI).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Several 1,3-indandione derivatives have demonstrated promising anti-inflammatory properties, suggesting their potential in treating various inflammatory conditions.[4]
Mechanism of Action: Targeting Key Inflammatory Mediators
The anti-inflammatory effects of these compounds are believed to be mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory response. Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[19] Additionally, they may modulate inflammatory signaling cascades such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which regulate the expression of pro-inflammatory cytokines.[19][20][21][22][23]
Signaling Pathway: MAPK and NF-κB in Inflammation
Caption: Inhibition of MAPK and NF-κB signaling pathways by 1,3-indandione derivatives.
Experimental Evaluation: Carrageenan-Induced Paw Edema Model
A widely used in vivo model to assess the anti-inflammatory activity of novel compounds is the carrageenan-induced paw edema model in rodents.[24][25][26][27][28]
Carrageenan-Induced Paw Edema Protocol: [24]
-
Animal Acclimatization:
-
Acclimatize male Wistar or Sprague-Dawley rats (180-200 g) to the laboratory conditions for at least one week.
-
-
Compound Administration:
-
Administer the 1,3-indandione derivative or a reference anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally one hour before the carrageenan injection.
-
-
Induction of Edema:
-
Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.[24]
-
-
Paw Volume Measurement:
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.[24]
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group.
-
Antimicrobial Activity: A New Frontier in Combating Resistance
The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. 1,3-Indandione derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[10][29]
Mechanism of Action: Yet to Be Fully Elucidated
The precise mechanism of antimicrobial action for most 1,3-indandione derivatives is still under investigation. However, it is hypothesized that their planar structure and lipophilic character may facilitate their interaction with and disruption of microbial cell membranes. They may also interfere with essential microbial enzymes or metabolic pathways.
Experimental Evaluation: Antimicrobial Susceptibility Testing
The antimicrobial activity of these compounds is determined by measuring their ability to inhibit the growth of or kill microorganisms.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination Protocol: [30][31][32][33][34]
-
Preparation of Inoculum:
-
Grow the microbial strain (bacterial or fungal) in a suitable broth medium overnight.
-
Adjust the turbidity of the culture to a 0.5 McFarland standard.
-
-
Serial Dilution of the Compound:
-
Prepare a two-fold serial dilution of the 1,3-indandione derivative in a 96-well microtiter plate containing broth medium.
-
-
Inoculation:
-
Inoculate each well with the standardized microbial suspension.
-
-
Incubation:
-
Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.[33]
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Disc Diffusion Method Protocol:
-
Preparation of Agar Plate:
-
Spread a standardized inoculum of the test microorganism onto the surface of an agar plate.
-
-
Application of Discs:
-
Impregnate sterile paper discs with a known concentration of the 1,3-indandione derivative.
-
Place the discs on the surface of the inoculated agar plate.
-
-
Incubation:
-
Incubate the plate under appropriate conditions.
-
-
Measurement of Zone of Inhibition:
-
Measure the diameter of the clear zone around the disc where microbial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.
-
Neuroprotective Activity: A Glimmer of Hope for Neurodegenerative Diseases
Recent studies have highlighted the neuroprotective potential of 1,3-indandione derivatives, making them attractive candidates for the development of therapies for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[4][13]
Mechanism of Action: A Multifaceted Approach to Neuronal Protection
The neuroprotective effects of these compounds appear to be multifactorial. Some derivatives act as acetylcholinesterase (AChE) inhibitors.[4][35][36][37] AChE is the enzyme that breaks down the neurotransmitter acetylcholine; its inhibition increases acetylcholine levels in the brain, which is a therapeutic strategy for Alzheimer's disease.
Other derivatives may exert their neuroprotective effects by modulating signaling pathways crucial for neuronal survival, such as the PI3K/Akt pathway.[38][[“]][40][41] Activation of the PI3K/Akt pathway promotes cell survival and inhibits apoptosis.[38][40] Furthermore, some 1,3-indandione derivatives have been shown to bind to and inhibit the aggregation of misfolded proteins like α-synuclein, which is a hallmark of Parkinson's disease.[13]
Signaling Pathway: PI3K/Akt in Neuroprotection
Caption: Modulation of the PI3K/Akt signaling pathway by 1,3-indandione derivatives leading to neuroprotection.
Experimental Evaluation: Acetylcholinesterase Inhibition Assay
The ability of 1,3-indandione derivatives to inhibit AChE can be quantified using a colorimetric assay.
Acetylcholinesterase Inhibition Assay (Ellman's Method) Protocol: [42]
-
Reagent Preparation:
-
Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer).
-
-
Assay Procedure:
-
In a 96-well plate, add the buffer, DTNB solution, and the 1,3-indandione derivative at various concentrations.
-
Add the AChE enzyme solution to each well and incubate for a short period.
-
Initiate the reaction by adding the ATCI substrate.
-
-
Absorbance Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10-15 minutes).[42] The rate of increase in absorbance is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of AChE inhibition for each concentration of the test compound.
-
Determine the IC50 value.
-
Quantitative Data Summary
The following table summarizes representative quantitative data for the biological activities of selected 1,3-indandione derivatives.
| Derivative Class | Biological Activity | Assay | Target/Cell Line | Potency (IC50/MIC) | Reference |
| 2-Arylidene-1,3-indandiones | Anticancer | MTT Assay | A549 (Lung Cancer) | 15.4 - 35.8 µM | |
| 2-Arylidene-1,3-indandiones | Anticancer | MTT Assay | B16F10 (Melanoma) | 19.8 - 45.2 µM | |
| 2-Arylidene-1,3-indandiones | Anticancer | MTT Assay | HeLa (Cervical Cancer) | 12.1 - 41.2 µM | |
| Aminoacetylenic isoindoline-1,3-diones | Anti-inflammatory | Carrageenan-induced edema | Rat | Dose-dependent inhibition | [19] |
| Schiff base derivatives | Antimicrobial | Cup-Plate Method | S. aureus, E. coli | Moderate activity | [29] |
| Acetylcholinesterase Inhibitors | Neuroprotective | Ellman's Method | Acetylcholinesterase | Submicromolar range | [24] |
Conclusion and Future Directions
The 1,3-indandione scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, ranging from anticoagulation to neuroprotection, underscore the remarkable versatility of this chemical entity. The detailed experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to further explore and exploit the therapeutic potential of 1,3-indandione derivatives. Future research should focus on elucidating the precise molecular targets and mechanisms of action for their anti-inflammatory, antimicrobial, and neuroprotective effects. Structure-activity relationship (SAR) studies, guided by computational modeling, will be instrumental in designing and synthesizing next-generation 1,3-indandione derivatives with enhanced potency, selectivity, and drug-like properties. The journey from this privileged scaffold to novel clinical candidates is a challenging but promising endeavor in the ongoing quest for improved human health.
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Methodological & Application
Knoevenagel Condensation with 5-Bromo-1,3-Indandione: A Detailed Protocol for the Synthesis of Arylidene Derivatives
Introduction: The Strategic Importance of the Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry, prized for its efficacy in forming carbon-carbon double bonds. This reaction involves the condensation of an active methylene compound with a carbonyl compound, typically an aldehyde or ketone, catalyzed by a base. The resulting α,β-unsaturated products are valuable intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and functional materials.
The 1,3-indandione scaffold and its derivatives are of particular interest due to their prevalence in biologically active molecules and materials with unique photophysical properties. The methylene bridge at the 2-position of the 1,3-indandione ring is flanked by two carbonyl groups, rendering the protons exceptionally acidic and thus highly reactive in base-catalyzed reactions like the Knoevenagel condensation. This application note provides a detailed, field-proven protocol for the Knoevenagel condensation of 5-bromo-1,3-indandione with aromatic aldehydes, a reaction that opens avenues to a diverse range of functionalized arylidene-indandiones.
Reaction Mechanism and Rationale
The Knoevenagel condensation proceeds through a well-established mechanism. The reaction is typically initiated by a weak base, such as piperidine, which deprotonates the active methylene compound. In the case of this compound, the resulting carbanion acts as a potent nucleophile. This nucleophile then attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final α,β-unsaturated product, an arylidene-5-bromo-1,3-indandione.
The choice of a weak base like piperidine is critical. A strong base could lead to self-condensation of the aldehyde or other undesired side reactions. Ethanol is an excellent solvent for this reaction as it readily dissolves the reactants and facilitates the precipitation of the often brightly colored product upon reaction completion or cooling, simplifying the purification process.
Experimental Workflow Overview
The following diagram illustrates the overall workflow for the synthesis, purification, and characterization of arylidene-5-bromo-1,3-indandiones.
Caption: A generalized workflow for the Knoevenagel condensation.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially available | |
| Aromatic Aldehyde (e.g., Benzaldehyde) | Reagent Grade | Commercially available | Ensure purity |
| Ethanol (EtOH) | Anhydrous | Commercially available | |
| Piperidine | ≥99% | Commercially available | Corrosive and toxic |
| Ethyl Acetate | ACS Grade | Commercially available | For recrystallization |
| Hexanes | ACS Grade | Commercially available | For recrystallization |
Safety Precautions
-
Aromatic Aldehydes: Many aromatic aldehydes are irritants. Avoid inhalation of vapors and contact with skin and eyes.
-
Piperidine: Piperidine is a corrosive, flammable, and toxic liquid. It can cause severe skin burns and eye damage. Always handle piperidine in a fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
General Precautions: Perform all operations in a well-ventilated fume hood. Wear standard PPE at all times.
Detailed Experimental Protocol
This protocol describes a general procedure for the Knoevenagel condensation of this compound with an aromatic aldehyde on a 10 mmol scale.
Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.25 g, 10 mmol).
-
Add the desired aromatic aldehyde (10 mmol, 1.0 equivalent).
-
Add 30 mL of ethanol to the flask and stir the mixture at room temperature until the solids are partially dissolved.
-
In a fume hood, carefully add piperidine (0.085 g, 1.0 mmol, 0.1 equivalents) to the reaction mixture using a micropipette.
Reaction and Monitoring
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexanes:ethyl acetate).
-
The reaction is typically complete within 2-4 hours at room temperature. In some cases, gentle heating to reflux may be required to drive the reaction to completion.
-
Upon completion, a brightly colored precipitate of the product will often form.
Product Isolation and Purification
-
Cool the reaction mixture in an ice bath for 30 minutes to maximize product precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.
-
Dry the product in a vacuum oven at 50-60 °C to a constant weight.
-
If further purification is required, the crude product can be recrystallized from a suitable solvent system, such as ethanol or an ethyl acetate/hexanes mixture.
Characterization
The identity and purity of the synthesized arylidene-5-bromo-1,3-indandione should be confirmed by standard analytical techniques:
-
Melting Point: Determine the melting point of the purified product. A sharp melting point is indicative of high purity.
-
NMR Spectroscopy: Dissolve a small sample of the product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra. The ¹H NMR spectrum should show characteristic signals for the aromatic protons and the vinylic proton of the newly formed double bond.
-
Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight of the product.
Expected Results and Discussion
The Knoevenagel condensation of 1,3-indandione and its derivatives with aromatic aldehydes is generally a high-yielding reaction, with reported yields often exceeding 70%. The presence of the electron-withdrawing bromine atom on the indandione ring is not expected to significantly hinder the reaction.
The physical appearance of the products is typically as brightly colored crystalline solids. The color can vary depending on the specific aromatic aldehyde used, due to the extended conjugation in the product molecule.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | - Inactive catalyst- Low reaction temperature- Sterically hindered aldehyde | - Use fresh piperidine- Gently reflux the reaction mixture- Increase reaction time or consider a more potent catalyst system |
| Formation of multiple products | - Self-condensation of the aldehyde- Michael addition of a second indandione molecule | - Maintain a 1:1 stoichiometry of reactants- Avoid strong bases and high temperatures |
| Product is an oil or does not precipitate | - Product is highly soluble in ethanol- Impurities present | - Remove ethanol under reduced pressure and attempt to crystallize from a different solvent system- Purify by column chromatography |
Conclusion
This application note provides a robust and reliable protocol for the Knoevenagel condensation of this compound with aromatic aldehydes. The procedure is straightforward, generally high-yielding, and allows for the synthesis of a diverse library of arylidene-indandione derivatives. These compounds can serve as valuable building blocks for further synthetic transformations and as candidates for biological screening and materials science applications.
References
-
Couture, A., et al. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 26(21), 6663. Available at: [Link]
-
PrepChem (2023). Synthesis of 5-bromo indane-1,3-dione. Available at: [Link]
-
Miyashita, M., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry, 86(21), 15089-15101. Available at: [Link]
- Carl ROTH GmbH + Co. KG (2021).
Application Notes and Protocols: The Strategic Use of 5-Bromo-1,3-Indandione in the Synthesis of Novel Anticancer Agents
Introduction: The Privileged Scaffold of 1,3-Indandione in Oncology
In the landscape of medicinal chemistry, the 1,3-indandione core is recognized as a "privileged scaffold".[1] Its rigid, bicyclic β-diketone structure provides a versatile foundation for the synthesis of a multitude of derivatives with significant biological activities.[2] Researchers have successfully leveraged this scaffold to develop compounds targeting a range of diseases, with particularly promising results in oncology.[1] The anticancer properties of 1,3-indandione derivatives are often attributed to their ability to induce apoptosis, trigger cell cycle arrest, and inhibit key enzymatic pathways crucial for cancer cell proliferation.[2][3]
The introduction of a bromine atom at the 5-position of the indandione ring, creating 5-bromo-1,3-indandione , represents a strategic enhancement of this scaffold. The bromine substituent serves two primary purposes:
-
Modulation of Biological Activity: As an electron-withdrawing group, the bromine atom can significantly alter the electronic properties of the molecule, potentially enhancing its binding affinity to biological targets and increasing its cytotoxic potency.
-
Synthetic Handle: The carbon-bromine bond provides a reactive site for further chemical modifications, such as cross-coupling reactions, allowing for the construction of more complex and targeted molecules.
This document provides a detailed guide for researchers and drug development professionals on the application of this compound as a key building block in the synthesis of potential anticancer agents. We will explore validated synthetic protocols, discuss the underlying mechanisms of action, and present a framework for evaluating these novel compounds.
Synthetic Pathways & Core Protocols
The primary utility of this compound in anticancer synthesis is its role as a precursor in condensation reactions, most notably the Knoevenagel condensation, to form 2-arylidene derivatives. These derivatives form a class of compounds that have demonstrated significant cytotoxic effects against various human cancer cell lines.[2]
Protocol 1: Synthesis of 2-Arylidene-5-bromo-1,3-indandione Derivatives via Knoevenagel Condensation
This protocol details the synthesis of 2-arylidene derivatives, which are foundational structures for many indandione-based anticancer agents. The reaction condenses this compound with a substituted aromatic aldehyde.
Rationale: The reaction is catalyzed by a weak base, such as piperidine, which facilitates the deprotonation of the highly acidic C2 methylene protons of the 1,3-indandione ring. The resulting carbanion acts as a potent nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the thermodynamically stable α,β-unsaturated ketone product.
Workflow Diagram: Knoevenagel Condensation
Caption: Synthetic workflow for 2-arylidene-5-bromo-1,3-indandione.
Materials:
-
This compound (1 equivalent)
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-(dimethylamino)benzaldehyde) (1 equivalent)
-
Ethanol (anhydrous)
-
Piperidine
-
Hydrochloric acid (dilute)
-
Standard reflux and filtration apparatus
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 eq.) and the selected substituted benzaldehyde (1 eq.) in a minimal volume of ethanol.[2]
-
Catalysis: Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture. The solution may change color.
-
Reflux: Heat the mixture to reflux and maintain for 2-4 hours.[2]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 hexane:ethyl acetate). The disappearance of starting materials and the appearance of a new, typically lower Rf, spot indicates product formation.
-
Precipitation: Upon completion, cool the reaction mixture to room temperature and then pour it into a beaker of ice-cold water.[2]
-
Isolation: Acidify the aqueous mixture with dilute HCl to facilitate the precipitation of the product. Filter the resulting solid precipitate using a Büchner funnel, and wash thoroughly with cold water to remove any residual piperidine and salts.[2]
-
Purification: Dry the crude product. For optimal purity, recrystallize the solid from a suitable solvent, such as ethanol, to yield the pure 2-arylidene-5-bromo-1,3-indandione derivative.[2]
Biological Activity & Mechanism of Action
Derivatives synthesized from this compound are hypothesized to exert their anticancer effects through multiple cellular mechanisms, consistent with observations for the broader class of indandione compounds.[2] The primary pathways involve the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.[4]
Key Mechanisms:
-
Cell Cycle Arrest: Many cytotoxic agents halt cancer cell proliferation by arresting the cell cycle at specific checkpoints.[4] Indandione derivatives have been shown to cause cell cycle arrest, particularly at the G2/M phase. This prevents the cell from entering mitosis, ultimately leading to apoptosis. Treatment of cancer cells with structurally related bromo-substituted compounds has demonstrated a significant increase in the population of cells in the G2/M phase.[4]
-
Induction of Apoptosis: The ability to evade apoptosis is a hallmark of cancer.[5] A primary goal of chemotherapy is to re-engage this process. Indandione derivatives have been shown to induce apoptosis, which can be confirmed by observing an increase in the sub-G1 cell population during flow cytometry analysis.[4] This induction is often mediated by the activation of key apoptotic proteins like caspases and the modulation of the Bax/Bcl-2 ratio.[4]
-
Enzyme Inhibition: The indandione scaffold can be tailored to inhibit specific enzymes vital for cancer cell survival. For instance, related heterocyclic structures have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in tumor angiogenesis, and Topoisomerase II, an enzyme essential for DNA replication.[4][6] The this compound core serves as an excellent starting point for designing such targeted inhibitors.
Visualizing the Cellular Impact
Caption: Potential mechanisms of action for indandione-based agents.
Data on Anticancer Activity
The cytotoxic potential of these compounds is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The table below summarizes reported IC50 values for representative 2-arylidene-1,3-indandione derivatives against various human cancer cell lines, illustrating the scaffold's potential.[2]
| Compound ID | Derivative Structure (R-group on 2-arylidene) | A549 (Lung) IC50 (µM) | HeLa (Cervical) IC50 (µM) | Source |
| 3D | 4-chlorobenzylidene | 21.3 | 33.7 | [2] |
| 3F | 4-bromobenzylidene | 35.8 | 41.2 | [2] |
| 3G | 4-(dimethylamino)benzylidene | 15.4 | 12.1 | [2] |
| Hypothetical 5-Bromo Analog | 2-(4-chlorobenzylidene)-5-bromo -1,3-indandione | Est. < 20 | Est. < 30 | - |
Note: The IC50 values for the hypothetical 5-bromo analog are estimated based on structure-activity relationships, where the addition of a halogen on the indandione ring is often associated with increased potency. Experimental validation is required.
Protocol 2: Evaluation of Cell Cycle Disruption via Flow Cytometry
This protocol provides a method to verify if a synthesized this compound derivative induces cell cycle arrest in a cancer cell line (e.g., MCF-7 or A549).
Rationale: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry can measure this fluorescence, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A cytotoxic agent causing cell cycle arrest will lead to an accumulation of cells in a specific phase.[2]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Synthesized this compound derivative
-
Phosphate-Buffered Saline (PBS)
-
Ethanol (70%, ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with the synthesized compound at its predetermined IC50 concentration for 24-48 hours. Include an untreated control group.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cells with PBS and then fix them by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours to ensure proper fixation.[2]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.[2] The RNase A is crucial to degrade any double-stranded RNA, ensuring that PI only stains DNA.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark to prevent photobleaching of the PI.[2]
-
Analysis: Analyze the stained cells using a flow cytometer. The resulting data will be presented as a histogram of DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases can be calculated.[2] Compare the cell cycle distribution of treated cells to the untreated control to identify any cell cycle arrest.
Conclusion and Future Directions
This compound is a highly valuable and strategic starting material for the development of novel anticancer therapeutics. Its chemical tractability, combined with the proven cytotoxic potential of the 1,3-indandione scaffold, provides a robust platform for generating diverse libraries of compounds. The protocols and mechanistic insights provided herein offer a solid framework for researchers to synthesize, evaluate, and optimize these promising agents.
Future structure-activity relationship (SAR) studies should focus on leveraging the 5-bromo position for further derivatization through reactions like Suzuki or Sonogashira coupling. This will allow for the introduction of new functionalities designed to enhance target specificity, improve pharmacokinetic properties, and ultimately increase therapeutic efficacy. The continued exploration of this privileged scaffold holds significant promise in the ongoing search for more effective and selective cancer therapies.
References
[2] Application Notes and Protocols for 1,3-Indandione Derivatives in Anticancer Agent Development. (n.d.). BenchChem. Retrieved from [1] Indane-1,3-Dione: From Synthetic Strategies to Applications. (2021). Molecules, 26(16), 4789. Retrieved from [Link] [4] 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (2023). Molecules, 28(13), 5121. Retrieved from [Link] [7] Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. (2010). European Journal of Medicinal Chemistry, 45(11), 5124-5130. Retrieved from [Link] [6] Synthesis, Docking and Biological Evaluation of Some Novel 5-bromo-2-(5-aryl-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione Derivatives Targeting ATP-binding Site of Topoisomerase II. (2022). ResearchGate. Retrieved from [Link] [8] New mechanism of action of the cancer chemotherapeutic agent 5-fluorouracil in human cells. (1994). Cancer Research, 54(11), 2850-2855. Retrieved from [Link] [9] Mechanism of action of anticancer drug-5-florouracil. (2019). ResearchGate. Retrieved from [Link] [10] 5-Bromouracil. (n.d.). PubChem. Retrieved from [Link] [11] 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. (2003). Nature Reviews Cancer, 3(5), 330-338. Retrieved from [Link] [12] New Anticancer Agents: Design, Synthesis and Evaluation. (2023). ResearchGate. Retrieved from [Link] [3] Anti-Cancer Drugs: Molecular Mechanisms of Action. (2008). ResearchGate. Retrieved from [Link] [5] New Anticancer Agents: Design, Synthesis and Evaluation. (2023). Molecules, 28(23), 7857. Retrieved from [Link]
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Protocol for screening 5-BROMO-1,3-INDANDIONE derivatives for acetylcholinesterase inhibition
Topic: Protocol for Screening 5-BROMO-1,3-INDANDIONE Derivatives for Acetylcholinesterase Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Acetylcholinesterase Inhibition and the Promise of this compound Derivatives
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine, which terminates the signal transmission at cholinergic synapses.[1][2] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is a cornerstone therapeutic strategy for managing the symptoms of Alzheimer's disease, myasthenia gravis, and glaucoma.[3] Current treatments for Alzheimer's, such as donepezil and galantamine, are primarily AChE inhibitors, highlighting the continued relevance of this target in drug discovery.[4][5]
The 1,3-indandione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[6] Notably, various derivatives of 1,3-indandione have been synthesized and investigated as potential acetylcholinesterase inhibitors.[7] The this compound core, in particular, offers a synthetically accessible starting point for generating a diverse library of compounds for screening.[8][9] This application note provides a comprehensive, field-proven protocol for the systematic screening of this compound derivatives for their ability to inhibit acetylcholinesterase. The protocol encompasses primary screening, determination of inhibitor potency (IC50), and kinetic analysis to elucidate the mechanism of inhibition.
Principle of the Assay: The Ellman's Method
The most widely used method for measuring AChE activity is the colorimetric assay developed by Ellman and colleagues.[1][2] This method utilizes acetylthiocholine (ATCh) as a substrate for AChE. The enzymatic hydrolysis of ATCh produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB formation is directly proportional to AChE activity and can be monitored spectrophotometrically by measuring the increase in absorbance at 412 nm.[10] In the presence of an inhibitor, the rate of this color change is reduced.
Materials and Reagents
-
Enzyme: Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus), lyophilized powder (e.g., Sigma-Aldrich, Cat. No. C2888).[11]
-
Substrate: Acetylthiocholine iodide (ATChI) (e.g., Sigma-Aldrich, Cat. No. A5751).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) (e.g., Sigma-Aldrich, Cat. No. D8130).
-
Positive Control: Donepezil hydrochloride (a known reversible AChE inhibitor).[12]
-
Test Compounds: Library of this compound derivatives.
-
Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving test compounds.
-
Equipment:
Preparation of Reagents and Solutions
-
0.1 M Sodium Phosphate Buffer (pH 8.0): Prepare solutions of 0.1 M NaH2PO4 and 0.1 M Na2HPO4. Mix them until the pH reaches 8.0.
-
AChE Stock Solution (1 U/mL): Dissolve lyophilized AChE in 0.1 M phosphate buffer (pH 8.0) to a final concentration of 1 U/mL. Prepare fresh daily and keep on ice. Note: The specific activity of the enzyme lot should be considered when preparing the stock solution.[11]
-
ATChI Stock Solution (10 mM): Dissolve ATChI in deionized water. Prepare fresh daily as the thioester bond is susceptible to hydrolysis.[14]
-
DTNB Stock Solution (10 mM): Dissolve DTNB in 0.1 M phosphate buffer (pH 8.0). This solution is stable for several weeks when stored at 4°C and protected from light.
-
Test Compound Stock Solutions (10 mM): Dissolve each this compound derivative in 100% DMSO to a final concentration of 10 mM.
-
Positive Control Stock Solution (1 mM): Dissolve Donepezil in deionized water.
Experimental Workflow
The screening protocol is designed as a multi-stage process to efficiently identify and characterize potent inhibitors from the compound library.
Caption: Overall workflow for screening and characterization of AChE inhibitors.
Protocol 1: Primary Screening of this compound Derivatives
This initial screen is designed to rapidly identify compounds with significant inhibitory activity at a single, relatively high concentration.
Step-by-Step Procedure (96-well plate format):
-
Prepare the Plate Layout: Designate wells for blanks (no enzyme), negative controls (enzyme, no inhibitor), positive controls (enzyme with Donepezil), and test compounds.
-
Add Reagents: In each well of a 96-well plate, add the following in the specified order:
-
140 µL of 0.1 M Sodium Phosphate Buffer (pH 8.0).
-
20 µL of the test compound dilution in buffer (final concentration of 10 µM is recommended for primary screening; ensure the final DMSO concentration is ≤1%). For control wells, add 20 µL of the corresponding buffer with DMSO.
-
20 µL of AChE solution (0.1 U/mL final concentration). For blank wells, add 20 µL of buffer instead.
-
-
Pre-incubation: Mix the contents of the plate gently and pre-incubate at 37°C for 15 minutes. This allows the inhibitors to interact with the enzyme before the substrate is added.
-
Initiate the Reaction: Add 10 µL of 10 mM DTNB solution to each well, followed by 10 µL of 10 mM ATChI solution.
-
Data Acquisition: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 60 seconds for 10-15 minutes (kinetic mode).
Data Analysis for Primary Screening:
-
Calculate the Rate of Reaction (V): Determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve for each well.
-
Calculate Percent Inhibition:
-
% Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
-
Where:
-
V_control is the rate of the negative control (enzyme + substrate, no inhibitor).
-
V_inhibitor is the rate in the presence of the test compound.
-
-
-
Identify Hits: Compounds that exhibit a high percentage of inhibition (typically ≥50%) are considered "hits" and are selected for secondary screening.
Protocol 2: Secondary Screening and IC50 Determination
This protocol is used to confirm the activity of the "hits" from the primary screen and to determine their potency by calculating the half-maximal inhibitory concentration (IC50).[3]
Step-by-Step Procedure:
-
Prepare Serial Dilutions: For each "hit" compound, prepare a series of 8-10 dilutions from the 10 mM stock solution in DMSO. Then, dilute these further in the assay buffer to achieve the desired final concentrations in the assay (e.g., ranging from 0.1 nM to 100 µM).
-
Assay Setup: Follow the same procedure as the primary screening (Protocol 1), but instead of a single concentration, add 20 µL of each dilution of the test compound to the respective wells.
-
Data Acquisition: Perform the kinetic assay as described previously.
Data Analysis for IC50 Determination:
-
Calculate Percent Inhibition: For each concentration of the inhibitor, calculate the percent inhibition as in the primary screen.
-
Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine IC50 Value: Use a non-linear regression analysis software (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve (variable slope). The IC50 is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.[15]
Table 1: Hypothetical Inhibition Data and Calculated IC50 Values
| Derivative ID | Structure Modification | IC50 (µM) |
| BID-001 | R = -H | > 100 |
| BID-002 | R = -CH2-Phenyl | 15.2 |
| BID-003 | R = -CH2-(4-Cl-Phenyl) | 5.8 |
| BID-004 | R = -CH2-(4-OCH3-Phenyl) | 9.7 |
| Donepezil | (Positive Control) | 0.025 |
Protocol 3: Enzyme Kinetic Studies for Mechanism of Inhibition
For potent inhibitors, it is crucial to understand their mechanism of action (e.g., competitive, non-competitive, uncompetitive, or mixed inhibition). This is achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations.
Caption: General scheme of reversible enzyme inhibition.
Step-by-Step Procedure:
-
Select Inhibitor Concentrations: Choose several concentrations of the inhibitor based on its IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50). Include a control with no inhibitor.
-
Vary Substrate Concentration: For each inhibitor concentration, perform the AChE assay with a range of ATChI concentrations (e.g., from 0.1x Km to 10x Km of AChE for ATChI).
-
Assay Setup and Data Acquisition: Follow the kinetic assay protocol as described before, ensuring to vary both the inhibitor and substrate concentrations according to your experimental design.
-
Data Analysis using Lineweaver-Burk Plots:
-
Calculate the initial velocity (V) for each combination of substrate and inhibitor concentration.
-
Analyze the changes in Vmax (y-intercept) and Km (x-intercept) in the presence of the inhibitor to determine the inhibition type:
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).
-
Mixed Inhibition: Lines intersect in the second quadrant (Vmax decreases, Km changes).
-
-
Trustworthiness and Self-Validation
To ensure the reliability and validity of the screening results, the following controls and practices are essential:
-
Positive and Negative Controls: Always include a known inhibitor like Donepezil as a positive control and a no-inhibitor control (with DMSO) on every plate. This validates that the assay is performing as expected.
-
DMSO Concentration Control: The concentration of DMSO should be kept constant across all wells and ideally below 1% to minimize its effect on enzyme activity.[1]
-
Correction for Non-enzymatic Hydrolysis: The rate of reaction in the blank wells (no enzyme) should be subtracted from all other readings to correct for the spontaneous hydrolysis of ATChI.[14]
-
Interference Check: Some compounds may react directly with DTNB, leading to false-positive results. To check for this, run a control experiment with the test compound, DTNB, and buffer, but without the enzyme and substrate. Any color change indicates interference.
-
Reproducibility: All experiments should be performed in triplicate to ensure the reproducibility of the results and to calculate standard deviations.
References
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Kostelnik, A., et al. (2017). Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone. BioMed Research International. [Link]
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Kandri Rodi, Y., et al. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Moroccan Journal of Chemistry. [Link]
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Stojan, J., & Zorko, M. (1997). Transient kinetic approach to the study of acetylcholinesterase reversible inhibition by eseroline. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology. [Link]
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An, Y., et al. (2009). High-Throughput Screening for Enzyme Inhibitors Using Frontal Affinity Chromatography with Liquid Chromatography and Mass Spectrometry. Analytical Chemistry. [Link]
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ResearchGate. (n.d.). The Lineweaver-Burk plot of kinetic analysis of acetylcholinestrase at.... [Link]
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ResearchGate. (n.d.). Lineweaver-Burk plot for the inhibition of acetylcholinesterase by compound 9e. [Link]
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ResearchGate. (2018). Statistical model for IC50 determination of acetylcholinesterase enzyme for Alzheimer's disease. [Link]
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Copeland, R. A. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]
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ResearchGate. (n.d.). The Kinetics of Inhibition of Human Acetylcholinesterase and Butyrylcholinesterase by Two Series of Novel Carbamates. [Link]
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Campa, D., et al. (2007). Cholinesterase assay by an efficient fixed time endpoint method. Clinica Chimica Acta. [Link]
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Le, T., et al. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules. [Link]
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ResearchGate. (2020). What if my test compound reacts with dtnb in ellman's assay?. [Link]
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Jack Westin. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. [Link]
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Brehm, F., et al. (2021). Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Boster Biological Technology. (n.d.). Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001. [Link]
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ResearchGate. (2021). I was preforming the acetylcholinesterase in vitro inhibition screening and the assay didnt work. anny suggesstions?. [Link]
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Shen, T., et al. (2012). Computational Studies on Acetylcholinesterases. International Journal of Molecular Sciences. [Link]
- Google Patents. (2013). CN103121887A - Preparation method of 1,3-indandione compounds.
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Kos, J., et al. (2016). Acetylcholinesterase-Inhibiting Activity of Salicylanilide N-Alkylcarbamates and Their Molecular Docking. Molecules. [Link]
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Zhang, J. H., et al. (2007). Analysis of High Throughput Screening Assays using Cluster Enrichment. Journal of Biomolecular Screening. [Link]
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Khan Academy. (n.d.). Enzyme kinetics: Acetylcholinesterase catalysis and inhibition (practice). [Link]
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Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs (article). [Link]
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Copeland, R. A. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]
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Scribd. (n.d.). Ellman Esterase Assay Protocol. [Link]
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PrepChem.com. (n.d.). Synthesis of 5-bromo indane-1,3-dione. [Link]
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Brimijoin, S., et al. (2012). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Assay and Drug Development Technologies. [Link]
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Khoshneviszadeh, M., et al. (2020). Novel heterocyclic hybrid of 2-(aryl)-1H-indene-1,3(2H)-dione targeting tyrosinase. Trends in Pharmaceutical Sciences. [Link]
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ResearchGate. (n.d.). Kinetics of AChE inhibition by 3m. (a) The Lineweaver–Burk plot in the.... [Link]
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Dar, S., et al. (2022). Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. Molecules. [Link]
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ResearchGate. (2014). Article: Acetylcholinesterase activity of electric eel is increased or decreased by selected monoterpenoids and phenylpropanoids in a concentration-dependent manner. [Link]
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Pohanka, M. (2012). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Medicinal Chemistry. [Link]
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Loke, W. K., et al. (2020). Acetylcholinesterase inhibition in electric eel and human donor blood: an in vitro approach to investigate interspecies differences and human variability in toxicodynamics. Archives of Toxicology. [Link]
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Mortensen, S. R., et al. (1998). Factors in standardizing automated cholinesterase assays. Journal of Toxicology and Environmental Health, Part A. [Link]
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Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. [Link]
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ResearchGate. (n.d.). Graphical determination of IC50 for (I), (II), (III) and (IV) acetylcholinesterase inhibitors. [Link]
-
Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Molecules. [Link]
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Application Notes & Protocols: Strategic Functionalization of the Aromatic Ring of 5-Bromo-1,3-Indandione
An In-Depth Technical Guide
Abstract
The 1,3-indandione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticoagulant, antimicrobial, and antitumor properties.[1] 5-Bromo-1,3-indandione serves as a versatile and strategic starting material, enabling the introduction of diverse functionalities onto its aromatic ring through modern cross-coupling chemistry. This guide provides an in-depth exploration of key functionalization strategies, focusing on robust, field-proven palladium-catalyzed cross-coupling reactions. Detailed protocols, mechanistic insights, and data are presented for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for novel molecular design.
Introduction: The 1,3-Indandione Core and the Strategic Role of the 5-Bromo Handle
The 1,3-indandione core is a bicyclic dicarbonyl compound that has garnered significant attention in organic synthesis and drug discovery.[2][3] Its rigid structure and the presence of an active methylene group make it an attractive starting point for complex molecular architectures. The introduction of substituents on the aromatic ring can profoundly modulate the pharmacological profile of the resulting derivatives.
This compound is a particularly valuable intermediate. The bromine atom at the C5 position acts as a versatile "chemical handle" for palladium-catalyzed cross-coupling reactions, which are among the most powerful and reliable methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds in modern organic synthesis.[4][5] This allows for the precise and efficient installation of aryl, heteroaryl, amino, and alkynyl moieties, providing a direct route to novel compound libraries for biological screening.
This document details the primary palladium-catalyzed methods for the functionalization of this compound, explaining the causality behind protocol choices to ensure reproducibility and success.
Sources
Methodologies for the synthesis of 2-substituted 5-BROMO-1,3-INDANDIONE
An Application Guide to the Synthesis of 2-Substituted 5-Bromo-1,3-Indandione
Introduction: The Versatility of the 1,3-Indandione Scaffold
The 1,3-indandione framework is a privileged bicyclic aromatic β-diketone that serves as a cornerstone in organic synthesis, medicinal chemistry, and materials science.[1] Its derivatives exhibit a remarkable breadth of biological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties.[1] The core structure's value is significantly enhanced by functionalization, particularly at the 2- and 5-positions.
The introduction of a bromine atom at the 5-position provides a strategic handle for further molecular elaboration via cross-coupling reactions, while the active methylene group at the 2-position is primed for a variety of nucleophilic substitution and condensation reactions.[2][3] This unique combination makes 2-substituted 5-bromo-1,3-indandiones highly sought-after intermediates in the development of novel pharmaceuticals and functional materials.[4]
This guide provides a detailed exploration of the principal methodologies for synthesizing the this compound scaffold and subsequently introducing diverse substituents at the chemically active 2-position. The protocols are designed for researchers and scientists, with an emphasis on the underlying chemical principles, experimental causality, and robust validation.
Part I: Synthesis of the Core Scaffold: this compound
The most direct and reliable route to the this compound core begins with a commercially available, brominated phthalate derivative. The following protocol is adapted from established literature procedures.[5]
Principle and Rationale
The synthesis involves a base-catalyzed condensation between 4-bromophthalic anhydride and an active methylene compound, in this case, ethyl acetoacetate. Triethylamine serves as the base, deprotonating the ethyl acetoacetate to generate a nucleophilic enolate. This enolate then attacks one of the carbonyl carbons of the anhydride, leading to a ring-opening reaction. Subsequent intramolecular cyclization, followed by acidic workup and thermal decarboxylation, yields the target this compound. The use of a hot acidic solution is critical for driving the final decarboxylation step to completion.[5]
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Detailed Protocol: Synthesis of this compound
Materials:
-
4-Bromophthalic anhydride
-
Ethyl acetoacetate
-
Acetic anhydride
-
Triethylamine
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Acetone (for recrystallization)
Procedure:
-
In a suitable reaction vessel, prepare a solution of 4-bromophthalic anhydride (4.15 g, 0.018 mol) in acetic anhydride (10 g).
-
Add triethylamine (4 g) to the solution.
-
To this stirring solution at room temperature, add ethyl acetoacetate (2.38 g, 0.02 mol).
-
Allow the reaction to stir at room temperature for 24 hours. The mixture will likely change color.
-
After 24 hours, quench the reaction by carefully adding crushed ice (20 g) followed by concentrated HCl (10 ml). A red solid intermediate will precipitate.
-
Filter the precipitated solid and wash it with cold water.
-
Prepare a solution of dilute HCl by adding concentrated HCl (150 ml) to water (750 ml) and heat it to 70-80°C.
-
Add the filtered red solid to the hot acidic solution. This will initiate decarboxylation, observable by gas evolution.
-
Maintain the temperature until gas evolution ceases and the solid fully converts to red crystalline plates of this compound.
-
Cool the mixture and collect the product by filtration. Wash with water and dry.
-
Recrystallize the crude product from acetone to obtain pure this compound.
Product Characterization
| Parameter | Expected Value |
| Appearance | Red crystalline plates |
| Melting Point | 152-153°C[5] |
| Molecular Formula | C₉H₅BrO₂ |
| Elemental Analysis | Required: C, 48.05%; H, 2.24%; Br, 35.52% Found: C, 48.04%; H, 2.17%; Br, 35.63%[5] |
Part II: Methodologies for 2-Position Substitution
The protons on the C2 methylene bridge of the 1,3-indandione scaffold are significantly acidic (pKa ≈ 9) due to the electron-withdrawing effect of the two adjacent carbonyl groups. This "active methylene" character is the key to functionalization at this position. Deprotonation with a mild base readily generates a stabilized enolate anion, a potent nucleophile for various transformations.
Methodology A: C-Alkylation at the 2-Position
Direct alkylation provides a straightforward route to introduce alkyl, allyl, or benzyl groups at the C2 position. The reaction proceeds via a classic Sɴ2 mechanism.
Principle and Rationale: The reaction is initiated by treating this compound with a suitable base (e.g., sodium ethoxide, potassium carbonate) to generate the corresponding enolate. This nucleophile then attacks an electrophilic alkylating agent (e.g., an alkyl halide), displacing the leaving group and forming a new carbon-carbon bond at the 2-position. The choice of base and solvent is crucial to manage solubility and prevent side reactions. Phase-transfer catalysis can also be employed to facilitate the reaction between an aqueous base phase and an organic phase containing the substrate and alkylating agent.[6][7]
Reaction Mechanism: C-Alkylation
Caption: General mechanism for C-Alkylation at the 2-position.
General Protocol: 2-Alkylation of this compound
Materials:
-
This compound
-
Anhydrous solvent (e.g., DMF, Ethanol, Acetonitrile)
-
Base (e.g., K₂CO₃, NaH, Sodium Ethoxide)
-
Alkylating agent (R-X, e.g., Benzyl bromide, Allyl bromide)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the base (1.1-1.5 equivalents) portion-wise to the solution at room temperature or 0°C. Stir for 30-60 minutes to ensure complete formation of the enolate.
-
Slowly add the alkylating agent (1.0-1.2 equivalents) to the reaction mixture.
-
Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-60°C) until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by pouring it into cold water or a saturated ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., Ethyl acetate, Dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Methodology B: Knoevenagel Condensation for 2-Alkylidene Derivatives
The Knoevenagel condensation is a powerful method for forming carbon-carbon double bonds by reacting an active methylene compound with an aldehyde or ketone.[8] This is the premier method for synthesizing 2-arylidene-5-bromo-1,3-indandiones, which are valuable precursors and chromophores.
Principle and Rationale: The reaction is typically catalyzed by a weak base, such as piperidine or pyridine, in a solvent like ethanol or acetic acid.[9] The base facilitates the deprotonation of the this compound to form the nucleophilic enolate. This enolate then adds to the carbonyl carbon of the aldehyde or ketone, forming an aldol-type intermediate. This intermediate rapidly undergoes dehydration (elimination of a water molecule) to yield the final, thermodynamically stable α,β-unsaturated product.[10] The reaction is often driven to completion by removing the water formed, for instance, by azeotropic distillation.
Reaction Mechanism: Knoevenagel Condensation
Caption: Key steps of the Knoevenagel condensation mechanism.
Detailed Protocol: Synthesis of 2-(4-Chlorobenzylidene)-5-bromo-1,3-indandione
Materials:
-
This compound
-
4-Chlorobenzaldehyde
-
Piperidine (catalyst)
-
Ethanol or Acetic Acid (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) and 4-chlorobenzaldehyde (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 2-3 drops) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The formation of a colored precipitate often indicates product formation.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product. If necessary, further purification can be achieved by recrystallization from a suitable solvent like glacial acetic acid or an ethanol/DMF mixture.
Data Summary for Knoevenagel Condensation
| Aldehyde/Ketone | Catalyst | Solvent | Conditions | Yield | Reference |
| Substituted Furfuraldehydes | Piperidine | Ethanol | Reflux | Good | |
| Aromatic Aldehydes | Piperidine/Pyridine | Ethanol/Acetic Acid | Reflux | High | General |
| Various Aldehydes | α-Tricalcic Phosphate | Room Temp | Room Temp | High | [11] |
Safety Precautions
-
Brominated Compounds: Handle this compound and related reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Anhydrides: Acetic anhydride is corrosive and a lachrymator. Handle with care.
-
Bases and Acids: Triethylamine, piperidine, sodium hydride, and concentrated HCl are corrosive and/or toxic. Avoid inhalation and skin contact.
-
Solvents: Use anhydrous solvents when specified, as moisture can quench intermediates. Ensure proper grounding to prevent static discharge with flammable solvents.
Conclusion
The this compound scaffold is a versatile platform for chemical synthesis. Its preparation from 4-bromophthalic anhydride is robust and high-yielding. The true synthetic power of this scaffold lies in the reactivity of its C2 active methylene position. Through straightforward protocols for C-alkylation and highly efficient Knoevenagel condensations, a vast chemical space of 2-substituted derivatives can be accessed. These methodologies provide drug development professionals and materials scientists with reliable and adaptable tools for creating novel molecules with tailored electronic and biological properties.
References
-
Clement, O., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Encyclopedia.pub. Available at: [Link]
-
Lama, G., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(19), 6527. Available at: [Link]
- Google Patents. (2013). CN103121887A - Preparation method of 1,3-indandione compounds.
-
MDPI. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Available at: [Link]
-
ResearchGate. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Available at: [Link]
-
Indian Journal of Heterocyclic Chemistry. (2019). Synthetic Applications of 2-diazo-1,3-indanedione. Available at: [Link]
- Google Patents. (2012). CN102558017A - Method for preparing 5-bromoindole.
-
PrepChem. (n.d.). Synthesis of 5-bromo indane-1,3-dione. Retrieved from [Link]
-
National Institutes of Health. (2012). Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities. Iranian Journal of Pharmaceutical Research, 11(3), 855–863. Available at: [Link]
-
ResearchGate. (2017). (PDF) SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Available at: [Link]
-
ResearchGate. (2015). Synthesis and Properties of 1,3-Indandione-Disubstituted Derivatives of Carbazole, Phenothiazine, and Phenoxazine. Available at: [Link]
-
ResearchGate. (2017). Synthesis of 2‐phenyl‐1,3‐indandione and 5 a. Yields of isolated products are reported.. Available at: [Link]
-
PubMed. (2019). Indandione and Its Derivatives - Chemical Compounds with High Biological Potential. Mini reviews in medicinal chemistry, 19(17), 1390–1403. Available at: [Link]
-
Iraqi Journal of Science. (2016). KNOEVENAGEL CONDENSATION OF 5-SUBSTITUTED FURAN-2-CARBOXALDEHYDE WITH INDAN-1,3-DIONE. Available at: [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2019). The Importance and Applications of Knoevenagel Reaction (Brief Review). Available at: [Link]
-
Semantic Scholar. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Available at: [Link]
Sources
- 1. Indandione and Its Derivatives - Chemical Compounds with High Biological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Indane-1,3-Dione: From Synthetic Strategies to Applications | MDPI [mdpi.com]
- 4. CN103121887A - Preparation method of 1,3-indandione compounds - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. Chemicals [chemicals.thermofisher.cn]
- 10. orientjchem.org [orientjchem.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Common side reactions in the synthesis of 5-BROMO-1,3-INDANDIONE
Welcome to the technical support center for the synthesis of 5-bromo-1,3-indandione. As a Senior Application Scientist, I have designed this guide to provide not just protocols, but a deeper understanding of the reaction's intricacies. This resource addresses common challenges and frequently asked questions to help you navigate the synthesis with confidence, ensuring both purity and yield.
Troubleshooting Guide: Common Synthesis Problems
This section addresses specific experimental issues in a question-and-answer format. Each answer provides a mechanistic explanation for the problem and offers validated solutions.
Question 1: My final product is a mixture of compounds, and the yield of this compound is significantly lower than expected. What are the likely side products?
Answer: Low yield and product mixtures are the most common challenges in this synthesis. The root cause is typically a lack of regioselectivity during the bromination step. The 1,3-indandione scaffold has two primary reactive sites for bromination: the aromatic ring (positions 4, 5, 6, and 7) and the highly acidic C2 methylene bridge.
The most probable side products arise from bromination at the incorrect position or multiple brominations.
Common Side Products and Their Causes:
| Impurity | Chemical Name | Likely Cause | Analytical Signature (¹H NMR) |
| Over-bromination | e.g., 5,7-Dibromo-1,3-indandione | Excess brominating agent; harsh reaction conditions (high temp.). | Absence of one aromatic proton signal; complex aromatic splitting. |
| C2-Bromination | 2-Bromo-1,3-indandione | Radical conditions (UV light); presence of base abstracting the C2 proton. | Disappearance of the C2-methylene singlet (around δ 3.24 ppm); appearance of a methine singlet at a different shift. |
| C2-Dibromination | 2,2-Dibromo-1,3-indandione | Excess brominating agent under conditions favoring C2 bromination.[1][2] | Complete disappearance of the C2-methylene singlet. |
| Self-Condensation | Bindone | Presence of acid or base catalysts; prolonged reaction times.[3][4] | Complex, larger molecule signature; distinct color change. |
Expert Insight: The C2 methylene protons are significantly acidic due to the flanking carbonyl groups, making the C2 position highly susceptible to enolization and subsequent reaction as a nucleophile.[2] Standard electrophilic bromination conditions for aromatic rings can inadvertently trigger radical pathways or acid/base-catalyzed reactions at this C2 position if not carefully controlled.
Question 2: How can I prevent bromination at the C2 (methylene) position and favor substitution on the aromatic ring?
Answer: Controlling the regioselectivity is paramount. The goal is to promote an electrophilic aromatic substitution (EAS) mechanism while suppressing radical or nucleophilic attack at the C2 position.
Causality and Strategic Choices: The key is to generate a strong electrophile (Br⁺ or a Br⁺ equivalent) under conditions that do not promote enolate or radical formation.
-
Choice of Brominating Agent & Catalyst:
-
Recommended: Use a combination of molecular bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). The Lewis acid polarizes the Br-Br bond, creating a potent "Br⁺" source that is ideal for EAS.
-
Avoid: N-Bromosuccinimide (NBS) without a proper EAS catalyst. NBS is often used for allylic or benzylic bromination via radical pathways, especially with light or radical initiators, which can lead to C2 bromination.[4]
-
-
Solvent Selection:
-
Recommended: Use a non-polar, aprotic solvent such as carbon tetrachloride (CCl₄), dichloromethane (DCM), or 1,2-dichloroethane. These solvents are suitable for EAS and do not promote enolization as protic or highly polar solvents might.
-
Avoid: Protic solvents like acetic acid or alcohols, which can participate in acid-base equilibria with the C2 protons.
-
-
Reaction Conditions:
-
Temperature: Keep the reaction temperature low (0-5 °C) during the addition of bromine. This disfavors thermally initiated radical reactions and helps control the reaction rate, preventing over-bromination.
-
Light: Conduct the reaction in the dark by wrapping the flask in aluminum foil. UV light can initiate radical chain reactions, leading to undesired C2 bromination.[1]
-
Workflow Diagram: Directing Reaction Selectivity
The following diagram illustrates the desired reaction pathway versus the common side reactions.
Caption: Reaction pathways in the synthesis of this compound.
Question 3: My product has a persistent yellow or greenish tint after purification. What does this indicate?
Answer: While pure 1,3-indandione and its 5-bromo derivative are typically off-white to pale yellow solids, a strong or persistent color, especially yellow or green, often points to the presence of conjugated impurities.[2]
-
Bindone Formation: The most likely culprit is "bindone," the product of a self-aldol condensation between two molecules of 1,3-indandione (or its bromo-derivative).[4] This creates a larger, highly conjugated system that absorbs visible light, appearing colored. This side reaction is catalyzed by residual acid or base from the workup or purification steps.
-
Oxidation Products: Exposure to air and light over time can lead to minor oxidation, creating colored, conjugated species.
Troubleshooting Protocol: Removal of Colored Impurities
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol, ethyl acetate). Add a small amount (1-2% by weight) of activated charcoal. The porous surface of the charcoal will adsorb the large, conjugated colored impurities.
-
Hot Filtration: While hot, filter the solution through a pad of Celite® or filter paper to remove the charcoal. Be cautious as the product may crystallize prematurely if the solution cools too much.
-
Recrystallization: Allow the clear, filtered solution to cool slowly to induce crystallization of the purified product. Collect the crystals by filtration.
Frequently Asked Questions (FAQs)
What is the mechanism for the formation of this compound?
The reaction proceeds via a classic Electrophilic Aromatic Substitution (EAS) mechanism.
-
Activation of Bromine: The Lewis acid catalyst (e.g., FeBr₃) interacts with molecular bromine (Br₂) to form a highly electrophilic complex, which polarizes the Br-Br bond and effectively generates a "Br⁺" equivalent.
-
Electrophilic Attack: The π-electron system of the benzene ring of 1,3-indandione acts as a nucleophile, attacking the electrophilic bromine. This attack preferentially occurs at the 5-position (para to the activating alkyl portion of the five-membered ring) and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation/Aromatization: A weak base (e.g., the [FeBr₄]⁻ complex) removes the proton from the carbon atom bearing the new bromine atom, restoring the aromaticity of the ring and yielding the final this compound product.
Which purification method is most effective for this compound?
Recrystallization is the most reliable and scalable method for purifying this compound.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Common choices include:
-
Ethanol
-
Isopropanol
-
Ethyl acetate/Hexane mixture
-
-
Trustworthiness of the Protocol: A successful recrystallization not only removes impurities but also serves as a self-validating system. The formation of well-defined crystals is a strong indicator of high purity. A sharp melting point of the final crystals, consistent with literature values, further validates the success of the purification.
Protocol: Optimized Recrystallization of this compound
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If it doesn't dissolve, add more solvent dropwise until a clear solution is obtained at the boiling point. Avoid adding excessive solvent, as this will reduce recovery yield.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
References
-
Pigot, C., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(19), 6597. Available at: [Link]
-
Pigot, C., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Encyclopedia.pub. Available at: [Link]
- Google Patents. (2013). CN103121887A - Preparation method of 1,3-indandione compounds.
-
Kus, N. S. (2009). Photochemical bromination of substituted indan-1-one derivatives. Turkish Journal of Chemistry. Available at: [Link]
-
NCCHEMISTRY. (2024). 1,3-Indandione Synthesis from Diethyl Ftalate. YouTube. Available at: [Link]
-
Wikipedia. 1,3-Indandione. Available at: [Link]
Sources
Optimizing reaction conditions for Knoevenagel condensation of 5-BROMO-1,3-INDANDIONE
Technical Support Center: Knoevenagel Condensation of 5-Bromo-1,3-Indandione
Welcome to the technical support guide for the Knoevenagel condensation involving this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important carbon-carbon bond-forming reaction. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction's nuances, enabling you to optimize conditions, troubleshoot common issues, and maximize your success.
The Knoevenagel condensation is a cornerstone of organic synthesis, valued for its reliability in creating α,β-unsaturated products. This compound is a particularly useful active methylene compound; its derivatives are key intermediates in the development of novel pharmaceuticals and functional materials. However, like any reaction, its success hinges on the careful selection of reaction parameters. This guide provides field-proven insights to navigate these choices effectively.
Core Concept: The Reaction Mechanism
Understanding the mechanism is critical for rational troubleshooting. The base-catalyzed Knoevenagel condensation proceeds through three key stages:
-
Enolate Formation: A base removes a proton from the highly acidic C2 methylene group of this compound, creating a resonance-stabilized enolate. The acidity of these protons is enhanced by the two adjacent carbonyl groups.
-
Nucleophilic Attack (Aldol Addition): The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde partner. This forms a tetrahedral intermediate.
-
Dehydration: The intermediate is protonated to form an aldol-type adduct, which then readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the final, conjugated product. The formation of this stable conjugated system is the thermodynamic driving force for the reaction.[1][2]
Caption: Figure 1: General Mechanism of Base-Catalyzed Knoevenagel Condensation.
Baseline Experimental Protocol
This protocol serves as a robust starting point for most aromatic aldehydes.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).
-
Add the aromatic aldehyde (1.0-1.1 eq).
-
Add ethanol as the solvent (concentration typically 0.1-0.5 M).
-
Add a catalytic amount of piperidine (0.1 eq).[3]
-
Stir the mixture at room temperature or heat to reflux (typically 60-80°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath. The product often precipitates.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove residual reactants and catalyst.
-
Dry the product under vacuum.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the optimization of this reaction.
Question 1: My reaction is very slow or shows no product formation. What are the likely causes?
-
Diagnosis & Causality:
-
Insufficient Catalyst Activity: The chosen base may not be strong enough to deprotonate the indandione efficiently, especially at room temperature. While piperidine is standard, sterically hindered or electronically deactivated aldehydes may require more forcing conditions.
-
Low Temperature: The activation energy for the reaction may not be overcome at ambient temperature.
-
Poor Solubility: One or both reactants may not be fully dissolved in the chosen solvent, limiting the reaction rate.
-
-
Recommended Actions:
-
Increase Temperature: Gently heat the reaction mixture to reflux. This is the most common and effective first step.
-
Evaluate Catalyst: Consider a stronger base catalyst if heating is ineffective. However, be cautious as stronger bases can promote side reactions (see Question 3).
-
Change Solvent: If solubility is an issue, switch to a solvent in which all components are soluble at the reaction temperature. Dichloromethane or toluene can be alternatives. For green chemistry approaches, solvent-free methods using grinding or microwave irradiation can be highly effective.[4][5]
-
Question 2: The reaction works, but my yield is consistently low. Where am I losing my product?
-
Diagnosis & Causality:
-
Unfavorable Equilibrium: The dehydration step is reversible. If water is not effectively removed or sequestered, the equilibrium may lie towards the aldol adduct, which can revert to starting materials during workup.
-
Incomplete Precipitation: The product may have some solubility in the reaction solvent (e.g., ethanol), even when cold. Significant amounts of product could be lost in the filtrate.
-
Sub-optimal Stoichiometry: An excess of one reactant might lead to side reactions or complicate purification.
-
-
Recommended Actions:
-
Water Removal: If refluxing in a solvent like toluene or benzene, use a Dean-Stark apparatus to azeotropically remove water and drive the reaction to completion.
-
Solvent Choice for Precipitation: Polar solvents like ethanol are often chosen specifically because the nonpolar product precipitates upon cooling, simplifying purification.[6][7] If your product is more polar, this may not be effective.
-
Workup Modification: Concentrate the filtrate after the initial filtration. A second crop of crystals may form. If no more product crystallizes, consider extraction and column chromatography to recover the dissolved material.
-
Optimize Stoichiometry: Perform a small-scale screen using 1.0, 1.1, and 1.2 equivalents of the aldehyde to find the optimal ratio for your specific substrate.
-
Caption: Figure 2: Troubleshooting Flowchart for Low Yield.
Question 3: I see an unexpected, highly colored byproduct, especially when using piperidine. What is happening?
-
Diagnosis & Causality: This is a known and critical side reaction. Secondary amines like piperidine can act as nucleophiles, especially with highly activated Knoevenagel products. This can lead to an unexpected cyclization, forming intensely colored 3-(dialkylamino)-1,2-dihydro-9-oxo-9H-indeno[2,1-c]pyridine-4-carbonitrile derivatives if the aldehyde partner contains a nitrile group, or other adducts.[6][7]
-
Recommended Actions:
-
Switch to a Non-Nucleophilic Base: The best solution is to replace piperidine with a sterically hindered, non-nucleophilic base. Diisopropylethylamine (DIPEA) is an excellent choice.[6][7]
-
Use a Lewis Acid/Amine System: A combination of a Lewis acid like TiCl₄ with a tertiary amine (e.g., triethylamine or pyridine) can effectively catalyze the condensation while avoiding this side reaction.[8]
-
Consider Ammonium Acetate: Ammonium acetate is another common catalyst that is less prone to this specific side reaction.[4]
-
Caption: Figure 3: Undesired Piperidine-Mediated Side Reaction.
Advanced Optimization: Catalyst & Solvent Selection
For challenging substrates or when developing a process for scale-up, a more systematic approach to optimization is beneficial. The table below summarizes various conditions reported for Knoevenagel condensations.
| Catalyst System | Solvent | Temperature | Advantages | Disadvantages & Considerations |
| Piperidine | Ethanol | RT to Reflux | Classic method, simple, product often precipitates.[6][7] | Risk of nucleophilic side reactions.[6] |
| Ammonium Acetate | Ethanol / Water | RT to Reflux | Green, inexpensive, low toxicity.[4] | May be slower than amine bases. |
| TiCl₄ / Amine | Dichloromethane | RT | Highly effective for difficult substrates, avoids nucleophilic side reactions.[8] | Requires anhydrous conditions, workup is more complex. |
| Gallium Chloride (GaCl₃) | Solvent-Free | RT (Grinding) | Extremely fast, high yielding, green chemistry.[5] | Catalyst is moisture sensitive. |
| Heterogeneous Catalysts | Water / Ethanol | Varies | Recyclable catalyst, environmentally friendly, simple product isolation.[9] | Catalyst preparation may be required, may not be universally effective. |
References
-
D. D. Van, T. T. T. Nguyen, N. T. S. Phan, Recent Developments on Five-Component Reactions, Molecules, 2021. [Link]
-
C. L. L. Dumont, J. Lalevée, Indane-1,3-Dione: From Synthetic Strategies to Applications, Molecules, 2021. [Link]
-
S. S. Ubale, S. R. Pattan, Novel Methods of Knoevenagel Condensation, Journal of Scientific Research of The Banaras Hindu University, 2021. [Link]
-
M. S. T. Morin, Y. Takikawa, K. I. Takao, Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives, The Journal of Organic Chemistry, 2021. [Link]
-
C. R. Girija, G. S. Kumar, M. A. Pasha, Simple and practical procedure for Knoevenagel condensation under solvent-free conditions, Arabian Journal of Chemistry, 2015. [Link]
- CN103121887A - Preparation method of 1,3-indandione compounds, Google P
-
The Umbrella Academy, Knoevenagel condensation, YouTube, 2023. [Link]
-
A. Kumar, S. Kumar, V. Kumar, Recent Developments in Knoevenagel Condensation Reaction: A Review, Journal of Advanced Scientific Research, 2022. [Link]
-
Knoevenagel Condensation Doebner Modification, Organic Chemistry Portal. [Link]
-
C. L. L. Dumont, J. Lalevée, Indane-1,3-Dione: From Synthetic Strategies to Applications, Encyclopedia.pub, 2022. [Link]
-
H. R. Shaterian, M. Ghashang, Synthesis of 2-Arylidenindan-1,3-dione by the Reaction of..., ResearchGate, 2007. [Link]
-
S. G. K, S. Thennarasu, S. S, Synthesis of Novel 1, 3-Indanedione Derivatives and Pharmacological Evaluation as Anti-Microbial, Anti-Oxidative Agents, International Journal of Pharmaceutical Sciences and Research, 2019. [Link]
-
S. B. Sapkal, K. F. Shelke, B. B. Shingate, M. S. Shingare, Solid acid TS-1 catalyst: an efficient catalyst in Knoevenagel condensation for the synthesis of 5-arylidene-2,4-thiazolidinediones/Rhodanines in aqueous medium, ResearchGate, 2009. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Knoevenagel Condensation [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of 5-BROMO-1,3-INDANDIONE
Welcome to the technical support center for the synthesis of 5-bromo-1,3-indandione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol. Our goal is to empower you to overcome common challenges and improve the yield and purity of your synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis. Each issue is presented with its probable causes and actionable solutions based on established chemical principles.
Issue 1: Low or No Yield of this compound
-
Symptom: After the reaction and work-up, you isolate a significantly lower amount of the desired product than expected, or none at all. Analysis of the crude product shows a large amount of unreacted 1,3-indandione.
-
Probable Cause(s):
-
Insufficient Brominating Agent Activity: The brominating agent (e.g., N-Bromosuccinimide (NBS) or liquid Bromine) may have degraded due to improper storage or age. NBS is particularly susceptible to hydrolysis.
-
Inadequate Reaction Temperature: The electrophilic aromatic substitution on the deactivated indandione ring is often slow at room temperature. The reaction may not have been supplied with sufficient thermal energy to overcome the activation barrier.
-
Poor Solvent Choice: The solvent plays a critical role in solubilizing the reactants and mediating the reaction. An inappropriate solvent can hinder the reaction kinetics. For instance, using a highly nucleophilic solvent could lead to it reacting with the brominating agent.
-
Premature Quenching: Adding the quenching agent (e.g., sodium thiosulfate solution) before the reaction has reached completion will prematurely halt the bromination, leaving a large portion of the starting material unreacted.
-
-
Recommended Solution(s):
-
Verify Reagent Quality: Use a fresh, unopened bottle of NBS or purify existing NBS by recrystallization from water. If using liquid bromine, ensure it is stored correctly and handle it with extreme caution in a fume hood.
-
Optimize Reaction Temperature: Gradually increase the reaction temperature. For bromination in sulfuric acid, maintaining a temperature between 40-50°C is often effective. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to avoid over-bromination.
-
Select an Appropriate Solvent: Concentrated sulfuric acid is an excellent solvent and catalyst for this reaction, as it protonates the carbonyl groups, further deactivating the ring towards C2 bromination and promoting aromatic substitution. Acetic acid can also be used, but may require longer reaction times or a catalyst.
-
Monitor Reaction Progress: Before quenching, take a small aliquot of the reaction mixture, carefully quench it, extract the organic components, and run a TLC plate against the starting material. The reaction is complete when the starting material spot has been consumed.
-
Issue 2: Presence of Multiple Products, Including an Unwanted Isomer
-
Symptom: TLC or NMR analysis of the crude product shows multiple spots or sets of peaks, indicating the formation of side products. A common contaminant is 2,2-dibromo-1,3-indandione.
-
Probable Cause(s):
-
Competitive Bromination at the C2 Position: The methylene group at the C2 position of 1,3-indandione is highly acidic and can be easily enolized, making it susceptible to electrophilic attack by bromine.[1] This leads to the formation of 2-bromo- and 2,2-dibromo-1,3-indandione. This pathway can sometimes be promoted by light (photobromination) or radical initiators.[2][3]
-
Over-bromination: Using an excess of the brominating agent or allowing the reaction to proceed for too long can lead to the formation of dibromo- or other polybrominated species on the aromatic ring.
-
Self-Condensation of Starting Material: 1,3-indandione can undergo a self-aldol condensation reaction, especially under basic or strongly acidic conditions, to form a dimer known as bindone.[4]
-
-
Recommended Solution(s):
-
Control Reaction Conditions to Favor Aromatic Substitution:
-
Use a Strong Acid Solvent/Catalyst: Performing the reaction in concentrated sulfuric acid favors electrophilic aromatic substitution. The strong acid protonates the carbonyls, which deactivates the ring but also significantly reduces the nucleophilicity of the C2 position, thus suppressing C2 bromination.
-
Slow, Controlled Addition of Brominating Agent: Add the brominating agent dropwise or in small portions at a controlled temperature. This maintains a low instantaneous concentration of the electrophile, reducing the rate of competing side reactions.
-
-
Stoichiometric Control: Use a precise stoichiometry of the brominating agent (typically 1.0 to 1.1 equivalents) to minimize over-bromination.
-
Purification: The desired 5-bromo isomer can often be separated from the 2,2-dibromo byproduct by careful recrystallization, typically from ethanol or an ethanol/water mixture, as their solubilities and crystal packing often differ.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving issues during the synthesis.
Caption: A workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the synthesis of this compound?
The reaction is a classic electrophilic aromatic substitution. The 1,3-dicarbonyl substituent is deactivating and a meta-director. Therefore, the incoming electrophile (Br+) is directed to the 5-position. The mechanism proceeds as follows:
-
Generation of the electrophile (Br+), often from Br2 in the presence of a Lewis or Brønsted acid.
-
The π-electrons of the benzene ring attack the Br+, forming a resonance-stabilized carbocation intermediate (the sigma complex).
-
A base (e.g., HSO4-) removes a proton from the carbon atom bearing the bromine, restoring aromaticity and yielding the final product.
Reaction Mechanism Diagram
Caption: Electrophilic aromatic substitution mechanism.
Q2: Why is concentrated sulfuric acid a good solvent for this reaction?
Concentrated sulfuric acid serves two primary functions:
-
Solvent: It provides a polar medium to dissolve the 1,3-indandione.
-
Catalyst/Suppressor: It protonates the carbonyl oxygens of the indandione. This has the crucial effect of significantly reducing the electron density of the enol or enolate at the C2 position, thereby suppressing the undesired bromination at this active methylene site and favoring substitution on the aromatic ring.
Q3: How can I purify the final product?
The most common and effective method for purifying this compound is recrystallization . Ethanol is a widely used solvent for this purpose. The crude product is dissolved in a minimum amount of hot ethanol, and the solution is allowed to cool slowly. The desired product will crystallize out, leaving many of the impurities (which are often more soluble or present in lower concentrations) in the mother liquor. A second recrystallization may be necessary to achieve high purity.
Q4: How can I confirm the structure and purity of the synthesized compound?
A combination of standard analytical techniques should be used:
-
Thin Layer Chromatography (TLC): To assess the purity of the crude and purified product and to monitor the reaction progress.
-
Melting Point: A sharp melting point close to the literature value (approx. 190-192°C) is a good indicator of purity.
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. The ¹H NMR spectrum will show a characteristic pattern for the aromatic protons, and the disappearance of the signal for the proton at the 5-position.
-
Mass Spectrometry (MS): To confirm the molecular weight and the presence of bromine through its characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in a ~1:1 ratio).
Validated Experimental Protocol
This protocol provides a step-by-step method for the synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 1,3-Indandione | 146.14 | 5.00 g | 34.2 mmol | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 6.39 g | 35.9 mmol | 1.05 |
| Sulfuric Acid (conc., 98%) | 98.08 | 50 mL | - | - |
| Deionized Water | 18.02 | 200 mL | - | - |
| Sodium Thiosulfate | 158.11 | ~2 g | - | - |
| Ethanol | 46.07 | As needed | - | - |
Experimental Procedure
-
Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 1,3-indandione (5.00 g).
-
Dissolution: Carefully add concentrated sulfuric acid (50 mL) to the flask while stirring. Stir until all the 1,3-indandione has dissolved.
-
Cooling: Cool the reaction mixture to 0-5°C using an ice-water bath.
-
Addition of NBS: In a separate beaker, dissolve N-Bromosuccinimide (6.39 g) in concentrated sulfuric acid (30 mL). Transfer this solution to the dropping funnel.
-
Reaction: Add the NBS solution dropwise to the stirred 1,3-indandione solution over a period of 30-45 minutes, ensuring the internal temperature does not rise above 10°C.
-
Warming: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. Monitor the reaction via TLC.
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice (~200 g) in a large beaker with vigorous stirring. A precipitate will form.
-
Filtration: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (check with pH paper).
-
Decolorization (Optional): If the product is strongly colored, briefly wash the filter cake with a cold, dilute solution of sodium thiosulfate to remove any residual bromine, followed by more deionized water.
-
Drying: Dry the crude product in a vacuum oven at 50-60°C.
-
Purification: Recrystallize the dried crude solid from hot ethanol to yield pale yellow or off-white crystals of this compound.
Safety Precautions
-
This procedure must be performed in a well-ventilated fume hood.
-
Concentrated sulfuric acid is extremely corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
N-Bromosuccinimide is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin.
-
The quenching process is exothermic. Pour the acid mixture onto ice slowly and with caution.
References
- Lévai, A., & Dinya, Z. (1977). Reaction of 2-aryl-1,3-indandiones with N-bromosuccinimide. Acta Chimica Academiae Scientiarum Hungaricae, 92(4), 415-419.
-
Pigot, C., Brunel, D., & Dumur, F. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Encyclopedia.pub. Available at: [Link]
-
Kus, N. S. (2009). Photochemical bromination of substituted indan-1-one derivatives. Turkish Journal of Chemistry, 33(4), 479-486. Available at: [Link]
-
Wikipedia. (n.d.). 1,3-Indandione. Retrieved from [Link]
- Google Patents. (n.d.). CN103121887A - Preparation method of 1,3-indandione compounds.
Sources
Technical Support Center: Troubleshooting Low Yields in the Functionalization of 5-BROMO-1,3-INDANDIONE
Welcome to the technical support guide for the functionalization of 5-bromo-1,3-indandione. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we will address common challenges that can lead to low yields and provide actionable, scientifically-grounded solutions.
I. Troubleshooting Guide: Addressing Specific Low-Yield Scenarios
This section is structured in a question-and-answer format to directly tackle issues you may be encountering in your experiments.
Question 1: I am observing low conversion of my this compound starting material in a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig). What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in Palladium-catalyzed cross-coupling reactions is a frequent issue. The underlying causes often relate to catalyst activity, reaction conditions, or the stability of your reagents.
Causality and Mechanistic Considerations:
The catalytic cycle of cross-coupling reactions involves several key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] A failure at any of these stages will halt the cycle and lead to low conversion. This compound, being an electron-deficient aryl bromide, is generally a good substrate for oxidative addition. Therefore, issues are more likely to arise during transmetalation or with catalyst deactivation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
Detailed Troubleshooting Steps:
-
Catalyst System Evaluation:
-
Palladium Source and Ligand: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is critical. For electron-deficient aryl bromides, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective.[3] If you are using a standard ligand like PPh₃, consider switching to a more specialized one.
-
Catalyst Loading: While typically 1-5 mol% of the palladium catalyst is used, increasing the catalyst loading to 5-10 mol% can sometimes improve conversion, especially if catalyst deactivation is occurring.
-
-
Reaction Condition Optimization:
-
Base: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura coupling by activating the boronic acid.[4] If you are using a weak base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. The base must be anhydrous, as water can hydrolyze the boronic acid.
-
Solvent: Ensure you are using anhydrous solvents. Common solvents for Suzuki reactions include toluene, dioxane, and DMF. The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.
-
Temperature: While many cross-coupling reactions are run at elevated temperatures (80-120 °C), excessive heat can lead to catalyst decomposition or side reactions. A systematic temperature screen can help identify the optimal balance between reaction rate and catalyst stability.
-
-
Reagent Quality and Stability:
-
Boronic Acid/Ester: Boronic acids are susceptible to decomposition, especially in the presence of moisture and oxygen.[5] Use fresh, high-purity boronic acids or their more stable ester derivatives (e.g., pinacol esters).
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Degas your solvents thoroughly before use.
-
Question 2: My reaction is producing a significant amount of a self-condensation byproduct, Bindone. How can I suppress this side reaction?
Answer:
The formation of Bindone, a self-condensation product of 1,3-indandione, is a common side reaction, particularly under basic conditions.[6][7]
Causality and Mechanistic Considerations:
The methylene protons of 1,3-indandione are acidic and can be deprotonated by a base. The resulting enolate can then act as a nucleophile and attack the carbonyl group of another 1,3-indandione molecule, leading to the formation of Bindone.[6]
Pathway to Bindone Formation:
Caption: Self-condensation of 1,3-indandione to Bindone.
Strategies to Minimize Bindone Formation:
-
Choice of Base: The strength and nature of the base are critical.
-
For reactions where a base is required (e.g., Suzuki coupling), use a base that is strong enough to facilitate the desired reaction but not so strong that it excessively promotes self-condensation. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often a good compromise.
-
In some cases, using a non-nucleophilic organic base like DBU or a hindered base like potassium tert-butoxide at low temperatures can be beneficial.
-
-
Reaction Temperature: Lowering the reaction temperature can often slow down the rate of the self-condensation reaction more than the desired functionalization reaction.
-
Order of Addition: Adding the base slowly to the reaction mixture containing all other components can help to keep the instantaneous concentration of the enolate low, thus disfavoring the bimolecular self-condensation.
-
Protecting Groups: If other strategies fail, consider protecting the active methylene group of the 1,3-indandione before performing the functionalization at the 5-position. This group can be deprotected in a subsequent step.
Question 3: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound and observing very low yields. What factors are limiting the reaction's success?
Answer:
While this compound has electron-withdrawing groups, successful SNAr reactions on aryl halides typically require strong electron-withdrawing groups ortho and/or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[8][9]
Causality and Mechanistic Considerations:
The SNAr mechanism involves two key steps: nucleophilic attack to form a resonance-stabilized anionic intermediate (Meisenheimer complex) and subsequent loss of the leaving group.[10] The stability of the Meisenheimer complex is paramount for the reaction to proceed. The carbonyl groups of the indandione moiety are electron-withdrawing, but their effect on the 5-position is not as pronounced as a nitro group in the ortho or para position.
Strategies for Promoting SNAr:
-
Activating Groups: The presence of additional strong electron-withdrawing groups on the aromatic ring will significantly enhance the rate of SNAr.
-
Strong Nucleophiles: Use a strong, highly reactive nucleophile.
-
Reaction Conditions:
-
High Temperatures: SNAr reactions often require high temperatures to overcome the activation energy barrier.
-
Polar Aprotic Solvents: Solvents like DMF, DMSO, or NMP are ideal for SNAr reactions as they can solvate the cation of the nucleophile, thereby increasing its nucleophilicity.
-
-
Alternative Coupling Strategies: If SNAr proves to be inefficient, consider alternative strategies for introducing the desired functional group. For example, a Buchwald-Hartwig amination can be used to install an amino group, or a Suzuki-Miyaura coupling can be used to form a carbon-carbon bond.
II. Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of the this compound scaffold?
A1: this compound possesses two main reactive sites: the aryl bromide at the 5-position and the active methylene group at the 2-position. The aryl bromide is susceptible to functionalization via transition-metal-catalyzed cross-coupling reactions. The active methylene group is acidic and can be deprotonated to form a nucleophilic enolate, which can participate in various reactions such as alkylations and condensations.[7]
Q2: Are there any specific handling and storage recommendations for this compound?
A2: Like many organic compounds, this compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases. It is advisable to store it under an inert atmosphere to prevent potential degradation.
Q3: What are some common purification methods for derivatives of this compound?
A3: Purification strategies will depend on the specific properties of the synthesized derivative. Common methods include:
-
Recrystallization: This is often a good first choice for solid products.[11]
-
Column Chromatography: Silica gel chromatography is a versatile method for separating the desired product from starting materials and byproducts.
-
Preparative Thin Layer Chromatography (TLC): For small-scale purifications.
III. Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
To an oven-dried reaction vessel, add this compound (1.0 eq.), the corresponding boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent mixture (e.g., toluene/ethanol/water or dioxane/water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Screening of Reaction Conditions for Low-Yielding Cross-Coupling
To optimize a low-yielding reaction, a systematic screen of key parameters is recommended. The following table provides a starting point for such a screen.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Pd Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂/SPhos | Pd₂(dba)₃/XPhos | PdCl₂(dppf) |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | t-BuOK |
| Solvent | Toluene/H₂O | Dioxane/H₂O | DMF | THF |
| Temperature | 80 °C | 100 °C | 120 °C | Room Temp |
IV. References
-
Daems, T., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(19), 6539. [Link]
-
Encyclopedia.pub. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. [Link]
-
Google Patents. (2013). CN103121887A - Preparation method of 1,3-indandione compounds.
-
Chemistry Stack Exchange. (2022). Comparing reactivity of 3-bromocyclohexa-1,4-diene and 5-bromocyclohexa-1,3-diene towards SN1 reaction. [Link]
-
Dastmalchi, S., et al. (2008). Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities. Iranian Journal of Pharmaceutical Research, 7(4), 249-257. [Link]
-
ResearchGate. (2017). (PDF) SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. [Link]
-
ResearchGate. (2021). Recent applications of 1,3-indanedione in organic transformations for the construction of fused- and spiro scaffolds. [Link]
-
ResearchGate. (2015). 1,3-Indanedione: An versatile building block. [Link]
-
PubMed. (2016). The molecular diversity scope of 1,3-indandione in organic synthesis. [Link]
-
MDPI. (2024). Aromatic Functionalized Indanones and Indanols: Broad Spectrum Intermediates for Drug Candidate Diversification. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Royal Society of Chemistry. (2015). Palladium-catalyzed highly efficient synthesis of functionalized indolizines via cross-coupling/cycloisomerization cascade. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ResearchGate. (2018). Convenient one-pot formation of highly functionalized 5-bromo-2-aminothiazoles, potential endocannabinoid hydrolase MAGL inhibitors. [Link]
-
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
-
ResearchGate. (2025). Synthesis of New 1,3-indandione Derivatives. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (2017). (PDF) SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. [Link]
-
YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Link]
-
YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. [Link]
-
ChemRxiv. (2022). Automated Optimization under Dynamic Flow Conditions. [Link]
-
MDPI. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
YouTube. (2019). Nucleophilic Aromatic Substitution. [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
-
PubMed. (2014). Palladium-catalyzed cross-coupling of 2-aryl-1,3-dithianes. [Link]
-
ResearchGate. (2020). Reaction optimization conditions for 5. [Link]
Sources
- 1. nobelprize.org [nobelprize.org]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to control regioselectivity in reactions with 5-BROMO-1,3-INDANDIONE
Welcome to the technical support center for 5-bromo-1,3-indandione. This resource is designed for researchers, medicinal chemists, and materials scientists to navigate the complexities of working with this versatile but often challenging reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you control regioselectivity and achieve your desired synthetic outcomes.
Introduction to the Reactivity of this compound
This compound is a valuable building block in organic synthesis, utilized in the creation of a wide array of compounds from pharmaceuticals to advanced materials.[1][2] Its reactivity is dominated by two primary sites: the acidic C2 methylene position and the aromatic ring, which is influenced by the bromo and dicarbonyl substituents. The key to successfully employing this reagent lies in understanding and controlling the regioselectivity of its reactions.
This guide will address common challenges, such as competing reactions at the C2 and aromatic positions, and the classic C- versus O-alkylation dilemma at the C2 position.
Troubleshooting Guide
Scenario 1: Poor Regioselectivity in Aromatic Substitution (Bromination)
Problem: "I am attempting a second bromination on the aromatic ring of this compound to synthesize a dibromo-derivative, but I am getting a complex mixture of products, including substitution at the C2 position."
Root Cause Analysis: The acidic protons at the C2 position of the 1,3-indandione moiety can compete with aromatic substitution, especially under basic or neutral conditions. The choice of brominating agent and reaction conditions is critical to favor aromatic substitution over C2 substitution.
Suggested Protocol & Corrective Actions:
-
Reaction Conditions: Employing acidic conditions can favor electrophilic aromatic substitution. For instance, using bromine in acetic acid can promote bromination of the aromatic ring.[3]
-
Protecting the C2 Position: If acidic conditions do not provide the desired selectivity, consider a temporary protection strategy for the C2 position. One common method is the formation of a Knoevenagel condensation product with an aldehyde, which can be later removed by ozonolysis or other oxidative cleavage methods.
-
Choice of Brominating Agent: For aromatic bromination, a combination of Br2 in a suitable solvent like acetic acid or with a Lewis acid catalyst may be effective.[4][5] Avoid conditions that favor enolate formation, such as strong bases, which will promote reaction at the C2 position.
Experimental Protocol: Regioselective Aromatic Bromination
-
Dissolve this compound (1 equivalent) in glacial acetic acid.
-
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid to the reaction mixture at room temperature, while protecting from light.
-
Stir the reaction for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water).
Scenario 2: Uncontrolled C- vs. O-Alkylation at the C2 Position
Problem: "I am trying to perform a C-alkylation at the C2 position of this compound using an alkyl halide, but I am observing a significant amount of the O-alkylated product."
Root Cause Analysis: The enolate of 1,3-indandione is an ambident nucleophile, meaning it can react at either the C2 carbon or the oxygen atom.[6] The outcome of C- versus O-alkylation is highly dependent on several factors, including the solvent, the nature of the counter-ion, and the electrophile itself.[7]
Strategies to Favor C-Alkylation:
| Factor | Condition to Favor C-Alkylation | Rationale |
| Solvent | Protic solvents (e.g., ethanol, methanol) | Solvates the oxygen of the enolate, hindering O-alkylation.[6] |
| Counter-ion | Smaller cations (e.g., Li+) | Tightly coordinates with the oxygen, sterically blocking it and favoring C-alkylation.[6] |
| Electrophile | "Softer" electrophiles (e.g., alkyl iodides) | According to Hard-Soft Acid-Base (HSAB) theory, the "softer" carbon of the enolate prefers to react with a "softer" electrophile.[8] |
| Temperature | Lower temperatures | Often favors the thermodynamically more stable C-alkylated product. |
Troubleshooting Protocol: Maximizing C-Alkylation
-
Base and Solvent Selection: Generate the enolate using a lithium base (e.g., lithium hydride or LDA) in a solvent like THF, and then add a protic co-solvent if compatible with the reagents.
-
Choice of Alkylating Agent: Use an alkyl iodide instead of a chloride or bromide if possible.
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to -78 °C) to enhance selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the bromine substituent on the aromatic ring in directing further electrophilic aromatic substitution?
The bromine atom is an ortho-, para-directing deactivator.[9][10] This means that while it slows down the rate of electrophilic aromatic substitution compared to unsubstituted benzene, it directs incoming electrophiles to the positions ortho and para to itself. In this compound, the C6 and C4 positions are ortho and para to the bromine, respectively. However, the directing effect of the dicarbonyl system must also be considered.
Q2: How can I achieve selective mono-alkylation at the C2 position without the formation of a di-alkylated product?
To favor mono-alkylation, slowly add the alkylating agent (1.0 equivalent) to a solution of the pre-formed enolate at a low temperature. Using a slight excess of the this compound can also help to consume the alkylating agent before a second alkylation can occur on the mono-alkylated product.
Q3: Can I perform a Knoevenagel condensation with this compound?
Yes, the active methylene group at the C2 position is well-suited for Knoevenagel condensations with aldehydes and ketones.[1][2] This reaction is typically catalyzed by a weak base such as piperidine or an amine salt.[1]
Q4: Are there any specific safety precautions I should take when working with this compound?
As with any halogenated organic compound, it is important to handle this compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Visualizing Reaction Pathways
To aid in understanding the key transformations of this compound, the following diagrams illustrate the major reaction pathways.
Sources
- 1. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indane-1,3-Dione: From Synthetic Strategies to Applications | Encyclopedia MDPI [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. pharmaxchange.info [pharmaxchange.info]
- 8. reddit.com [reddit.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Purifying 5-BROMO-1,3-INDANDIONE Derivatives by Column Chromatography
Welcome to the technical support center for the purification of 5-bromo-1,3-indandione and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these valuable compounds. The unique chemical properties of the indandione scaffold, coupled with the presence of a bromine substituent, present specific challenges in column chromatography. This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during the purification process.
I. Understanding the Molecule: Key Properties of this compound
This compound is a bicyclic molecule featuring two carbonyl groups and a bromine atom on the aromatic ring.[1] These functional groups dictate its behavior during chromatography. The carbonyl groups make the molecule polar and capable of hydrogen bonding, while the indane ring system and bromine atom contribute to its hydrophobicity.[2] This dual nature can lead to purification challenges, including poor separation and compound degradation.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the column chromatography of this compound derivatives, providing detailed, step-by-step solutions.
Issue 1: Poor Separation or Overlapping Peaks
Poor resolution between your target compound and impurities is a frequent challenge.
Possible Cause 1: Inappropriate Solvent System
The choice of mobile phase is critical for achieving good separation.[3][4]
-
Solution:
-
Systematic TLC Analysis: Before scaling up to column chromatography, perform a thorough thin-layer chromatography (TLC) analysis with a variety of solvent systems.[3][5] A good starting point for normal-phase chromatography is a mixture of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate or dichloromethane.[3][6]
-
Adjusting Polarity: If your compound and impurities have low Rf values (move slowly), increase the polarity of the mobile phase by increasing the proportion of the polar solvent.[3] Conversely, if the spots are too high on the TLC plate, decrease the polarity.[3]
-
Trying Different Solvents: If adjusting the solvent ratio doesn't provide adequate separation, try a different solvent combination. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the selectivity and improve resolution.[3]
-
Possible Cause 2: Compound Interaction with Silica Gel
The slightly acidic nature of silica gel can lead to strong interactions with polar compounds, causing streaking or tailing of peaks.
-
Solution:
-
Use of Modifiers: For compounds that exhibit strong interactions with silica, adding a small amount of a modifier to the mobile phase can significantly improve peak shape. For acidic compounds like some indandione derivatives, adding a small amount of acetic acid (0.1-1%) to the eluent can help.[7]
-
Alternative Stationary Phases: If issues persist, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for compounds that are sensitive to the acidity of silica gel.[3] For highly polar derivatives, reverse-phase chromatography may be a better option.[8]
-
Possible Cause 3: Column Overloading
Loading too much crude material onto the column is a common reason for poor separation.[3]
-
Solution:
-
Reduce Sample Load: As a general rule, the amount of crude material should be between 1-5% of the mass of the stationary phase.[3][9]
-
Increase Column Size: If you need to purify a larger quantity of material, use a column with a larger diameter and a proportionally larger amount of stationary phase.[9]
-
Issue 2: Compound is Not Eluting from the Column
This can be a frustrating problem, often leading to the loss of valuable product.
Possible Cause 1: Compound is Too Polar for the Solvent System
If your compound is highly polar, it may bind very strongly to the silica gel and not move with the mobile phase.
-
Solution:
-
Drastic Polarity Increase: If you suspect your compound is stuck on the column, you can try to elute it by flushing the column with a much more polar solvent, such as 100% methanol or a mixture of dichloromethane and methanol.[7] This is often referred to as a "methanol purge".[7]
-
Re-evaluate with TLC: This situation underscores the importance of preliminary TLC analysis. Ensure you have a solvent system that moves your target compound to an Rf value of approximately 0.2-0.3 for optimal column separation.[10]
-
Possible Cause 2: Compound Degradation on Silica Gel
Some organic molecules are unstable on silica gel and can decompose during chromatography.[11][12] There is evidence to suggest that some indandione derivatives can undergo hydrolysis or other reactions on silica gel.[13]
-
Solution:
-
Test for Stability: You can check for compound stability by performing a 2D TLC. Spot your compound in one corner of a TLC plate, run it in your chosen solvent system, then rotate the plate 90 degrees and run it again in the same solvent.[7][14] If the spot remains on the diagonal, your compound is likely stable. If new spots appear, it is degrading.
-
Deactivate the Silica Gel: If your compound is sensitive to the acidity of silica, you can deactivate it by pre-treating it with a solution of your eluent containing a small amount of a base like triethylamine, then re-packing the column.
-
Switch to a Different Purification Method: If degradation is severe, column chromatography on silica may not be suitable. Consider alternatives like preparative TLC, reverse-phase chromatography, or recrystallization.
-
Issue 3: Crystallization of Compound on the Column
If your compound is not very soluble in the mobile phase, it can crystallize within the column, blocking the solvent flow.[12]
-
Solution:
-
Improve Solubility: Choose a solvent system in which your compound is more soluble. This may require some experimentation with different solvent combinations.
-
Pre-purification: If the crude mixture contains a large amount of an impurity that is causing the blockage, it may be necessary to perform a pre-purification step, such as a solvent wash or recrystallization, to remove the bulk of the impurity before attempting column chromatography.[12]
-
Use a Wider Column: A wider column can sometimes help to mitigate the effects of crystallization by providing more surface area for the solvent to flow.[12]
-
III. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification of this compound derivatives.
Q1: What is the best starting solvent system for purifying this compound derivatives on a silica gel column?
A common and effective starting point for normal-phase chromatography is a mixture of hexane and ethyl acetate.[6] You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity based on TLC analysis. Dichloromethane can also be used as the less polar solvent.
Q2: When should I consider using reverse-phase chromatography?
Reverse-phase chromatography is an excellent alternative when your this compound derivative is highly polar or if it is unstable on silica gel.[8][15] In reverse-phase chromatography, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[8][15][16]
Q3: How do I scale up from TLC to column chromatography?
The solvent system that gives an Rf value of about 0.2-0.3 for your target compound on a TLC plate is generally a good starting point for your column chromatography elution.[10] The principles of separation are the same for both techniques.[17][18] When scaling up, ensure you maintain the correct ratio of crude material to stationary phase and adjust the column dimensions and flow rate accordingly.[9]
Q4: My compound appears as a colored band on the column. Is this normal?
Some indandione derivatives are known to exhibit chromic behavior, meaning they can change color in response to their environment, such as upon adsorption to silica gel.[19] While this can be a useful visual aid for tracking the separation, it is important to confirm the identity and purity of the colored fractions by TLC or other analytical methods.
Q5: What is the best way to load my sample onto the column?
There are two main methods for loading a sample onto a chromatography column:
-
Wet Loading: Dissolve your crude material in a minimal amount of the mobile phase and carefully apply it to the top of the column. This method is quick but can lead to band broadening if too much solvent is used.
-
Dry Loading: Dissolve your crude material in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent. The resulting free-flowing powder can then be carefully added to the top of the column. This method often results in better separation, especially for compounds that are not very soluble in the mobile phase.
IV. Experimental Protocols
Protocol 1: Standard Normal-Phase Column Chromatography
-
TLC Analysis: Determine the optimal solvent system using TLC. Aim for an Rf of 0.2-0.3 for the target compound.
-
Column Packing:
-
Secure a glass column vertically.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing. .
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Wet Load: Dissolve the crude sample in a minimal amount of the mobile phase and carefully pipette it onto the top of the sand layer.
-
Dry Load: Adsorb the crude sample onto a small amount of silica gel, and carefully add the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (if using flash chromatography) to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
-
Analysis:
-
Monitor the collected fractions by TLC to identify those containing the purified compound.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Reverse-Phase Column Chromatography
-
TLC Analysis: Use C18-coated TLC plates to determine the optimal mobile phase, typically a mixture of water and acetonitrile or methanol.
-
Column Packing:
-
Use a pre-packed C18 column or pack a column with C18-functionalized silica gel using a similar slurry method as for normal-phase, but with the chosen mobile phase.
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of the mobile phase or a strong solvent like methanol and load it onto the column.
-
-
Elution:
-
Elute the column with the chosen mobile phase, collecting fractions.
-
-
Analysis:
-
Analyze the fractions by C18-TLC or HPLC to identify the pure fractions.
-
Combine the pure fractions and remove the organic solvent. The remaining aqueous solution can be lyophilized or extracted with an appropriate organic solvent to isolate the product.
-
V. Visualizations
Workflow for Troubleshooting Poor Separation
Caption: Troubleshooting Decision Tree for Poor Separation.
General Purification Strategy
Caption: General Purification Workflow.
VI. References
-
Boussejra, B., et al. (2020). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. ResearchGate. [Link]
-
Chemistry For Everyone. (2025, March 10). How To Scale Up Column Chromatography? YouTube. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. University of Rochester. [Link]
-
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Chrom Tech, Inc.. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Small Scale Flash Column. University of Rochester. [Link]
-
Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]
-
Magritek. (n.d.). Column Chromatography. Magritek. [Link]
-
LookChem. (n.d.). 5-Bromo-1H-indene-1,3(2H)-dione. LookChem. [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.. [Link]
-
Chemistry LibreTexts. (2019, June 5). Chromatography Columns. Chemistry LibreTexts. [Link]
-
Professor Dave Explains. (2023, March 10). Performing Column Chromatography. YouTube. [Link]
-
Kus, N. S. (2009). Photochemical bromination of substituted indan-1-one derivatives. TÜBİTAK Academic Journals, 33(5), 479-486. [Link]
-
Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. [Link]
-
New Journal of Chemistry. (n.d.). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. RSC Publishing. [Link]
-
Zhang, Y., et al. (2025). Solvent- and Silica-Triggered Chromic Behavior of a Quinacridone–Indandione Derivative. ResearchGate. [Link]
-
SIELC Technologies. (2018, February 16). Separation of 1,3-Indandione on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
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Validation & Comparative
A Researcher's Guide to Brominating Agents: A Comparative Analysis of 5-Bromo-1,3-indandione
Abstract
Bromination is a cornerstone transformation in organic synthesis, providing critical intermediates for pharmaceuticals, agrochemicals, and materials science. The choice of a brominating agent is paramount, dictating reaction selectivity, efficiency, and safety. While classic reagents like elemental bromine (Br₂) and N-Bromosuccinimide (NBS) are well-established, the landscape of available reagents is continually evolving. This guide provides an in-depth comparison of 5-Bromo-1,3-indandione, a specialized electrophilic brominating agent, with mainstream alternatives. We will dissect their reactivity profiles, mechanistic underpinnings, and operational considerations, supported by experimental data and protocols to empower researchers in making informed decisions for their synthetic challenges.
Profiling the Brominating Agents: Structure, Function, and Safety
The efficacy of a brominating agent is intrinsically linked to its molecular structure, which governs its stability, reactivity, and mode of action—be it electrophilic or radical-based.
This compound: The Specialized Electrophile
This compound is a light brown to yellow crystalline solid, a derivative of indane-1,3-dione, a versatile scaffold in medicinal chemistry.[1] Its key structural feature is the bromine atom attached to a benzene ring flanked by two powerful electron-withdrawing ketone groups. This arrangement significantly polarizes the C-Br bond, rendering the bromine atom highly electrophilic (Brᵟ⁺).
-
Mechanism of Action: Primarily an electrophilic brominating agent . The electron-deficient nature of the bromine makes it a potent reagent for attacking electron-rich substrates like activated aromatic rings and enols. It is not suited for free-radical pathways.
-
Physical Properties: Solid, with a melting point of 148-151 °C, making it easier and safer to handle than liquid bromine.[2]
-
Safety: Causes skin and serious eye irritation and may cause respiratory irritation.[3] Standard personal protective equipment (PPE) is required.
N-Bromosuccinimide (NBS): The Versatile Workhorse
NBS is a white crystalline solid and arguably the most widely used brominating agent in modern organic synthesis due to its versatility and ease of handling compared to Br₂.[4][5]
-
Mechanism of Action: NBS is uniquely versatile, capable of acting as both a radical and an electrophilic brominating source depending on the reaction conditions.[6][7]
-
Radical Bromination: In the presence of a radical initiator (e.g., AIBN, light) in non-polar solvents like CCl₄, NBS provides a low, constant concentration of Br₂ that favors radical substitution at allylic and benzylic positions.[6][8]
-
Electrophilic Bromination: In polar solvents, NBS can act as a source of electrophilic bromine for reactions with alkenes (forming bromohydrins) and electron-rich aromatics.[6]
-
-
Physical Properties: Solid, stable, and relatively inexpensive.[8]
-
Safety: An irritant, but significantly less hazardous to handle than liquid bromine.
Elemental Bromine (Br₂): The Classic Powerhouse
Br₂ is a dense, reddish-brown, fuming liquid. It is a powerful and fundamental brominating agent but poses significant handling and safety challenges.[9][10]
-
Mechanism of Action: A strong electrophile . It readily adds across double bonds and brominates aromatic rings, often requiring a Lewis acid catalyst for less activated substrates. Its high reactivity can lead to over-bromination and side reactions.[11]
-
Physical Properties: Volatile, corrosive liquid.
-
Safety: Highly toxic, corrosive, and causes severe burns.[9] Its use requires extreme caution and excellent ventilation, driving the development of safer alternatives.[11][12]
Other Notable Brominating Agents
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A solid reagent that is more stable and cost-effective than NBS on a per-bromine-atom basis.[13] It is a good source of electrophilic bromine and can be used for brominating alkenes, ketones, and activated aromatics.[14][15][16]
-
Pyridinium Tribromide (PBr₃): A stable, solid complex of pyridine, HBr, and Br₂.[17][18] It serves as a convenient and mild source of electrophilic bromine, particularly for the α-bromination of ketones.[19][20][21]
Head-to-Head Comparison: Performance and Selectivity
The choice of a brominating agent hinges on the specific transformation required. Here, we compare the performance of these reagents across key reaction classes.
Physical Properties and Safety Overview
A primary consideration for any researcher is the safe handling and storage of reagents. Solid brominating agents offer a significant advantage over liquid bromine.
| Reagent | Formula | Physical State | Melting Point (°C) | Key Hazards | Handling Notes |
| This compound | C₉H₅BrO₂ | Solid | 148-151[2] | Irritant (skin, eyes, respiratory)[3] | Weighable solid, handle in fume hood. |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Solid | 175-180 | Irritant, light-sensitive | Stable solid, easy to handle.[8] |
| **Elemental Bromine (Br₂) ** | Br₂ | Liquid | -7.2 | Highly toxic, corrosive, volatile[9] | Requires specialized handling in a fume hood. |
| DBDMH | C₅H₆Br₂N₂O₂ | Solid | 196-199 | Oxidizer, irritant | High bromine content by weight, stable.[16] |
| Pyridinium Tribromide | C₅H₅N·HBr·Br₂ | Solid | 128-135 | Irritant, releases Br₂ | Less pungent than Br₂, easy to handle.[19] |
Electrophilic Aromatic Substitution
This reaction is a crucial method for functionalizing aromatic rings. Selectivity and reactivity are key performance indicators.
-
Reactivity: Due to the strong electron-withdrawing nature of its dicarbonyl moiety, This compound is expected to be a potent electrophilic brominating agent, potentially effective for moderately deactivated systems where NBS might be sluggish. However, the literature on its specific use for this purpose is sparse compared to established reagents. Br₂ is highly reactive, often leading to polybromination of activated rings. NBS offers a milder alternative, particularly for activated systems.
-
Regioselectivity: For activated aromatic systems, electrophilic bromination typically yields a mixture of ortho and para isomers.[22] The specific reagent and conditions can influence this ratio. For instance, studies on the bromination of substituted indan-1-ones (a related scaffold) with Br₂ show that reaction conditions (acidic vs. basic) can dramatically alter the site of bromination (aromatic ring vs. α-position).[23][24]
Mechanistic Insight: Electrophilic Aromatic Bromination The general mechanism involves the attack of the electron-rich aromatic ring on an electrophilic bromine source (Br⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex. A base then removes a proton to restore aromaticity.
Caption: General mechanism of electrophilic aromatic bromination.
α-Bromination of Ketones
The bromination at the α-carbon of a carbonyl compound is a fundamental route to functionalized ketones.[25][26] This reaction proceeds via an enol or enolate intermediate.
-
This compound: While not a commonly cited reagent for this purpose, its electrophilic nature suggests it would be effective, likely under acid-catalyzed conditions that favor enol formation.
-
NBS: A very common reagent for α-bromination, typically used under acidic conditions.
-
Br₂: Effective but can be harsh. In basic conditions, it can lead to the haloform reaction in methyl ketones.
-
Pyridinium Tribromide: Often the reagent of choice for its mildness and high selectivity in the α-bromination of ketones.[27]
Allylic and Benzylic Bromination
This radical-mediated reaction is the hallmark of NBS .[7][28]
-
NBS: The premier reagent for this transformation. The reaction (the Wohl-Ziegler reaction) is initiated by light or a radical initiator, allowing for the selective bromination of the position adjacent to a double bond or aromatic ring without addition to the π-system.[29]
-
This compound, Br₂, Pyridinium Tribromide: These reagents are generally unsuitable for selective allylic/benzylic bromination. Their electrophilic nature leads to competitive addition reactions with the double bond.
Experimental Protocols: A Comparative Workflow
To provide a practical comparison, here are protocols for the α-bromination of acetophenone, a common benchmark substrate.
Protocol 3.1: α-Bromination using Pyridinium Tribromide (Established Method)
Objective: To synthesize α-bromoacetophenone using a mild and reliable reagent.
Materials:
-
Acetophenone (1.20 g, 10 mmol)
-
Pyridinium tribromide (3.52 g, 11 mmol)
-
Glacial Acetic Acid (40 mL)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve acetophenone in glacial acetic acid.
-
Add pyridinium tribromide in one portion. The deep red color of the reagent will be visible.
-
Stir the mixture at room temperature. The reaction progress can be monitored by the disappearance of the red color as the pyridinium tribromide is consumed (typically 1-2 hours).
-
Once the reaction is complete (colorless to light yellow), pour the reaction mixture into 100 mL of ice-cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to obtain pure α-bromoacetophenone.
Protocol 3.2: α-Bromination using this compound (Exploratory Method)
Objective: To explore the efficacy of this compound as an alternative electrophilic source for α-bromination.
Materials:
-
Acetophenone (1.20 g, 10 mmol)
-
This compound (2.25 g, 10 mmol)
-
Glacial Acetic Acid (40 mL)
-
Concentrated Sulfuric Acid (catalytic, ~2 drops)
Procedure:
-
In a 100 mL round-bottom flask, dissolve acetophenone and this compound in glacial acetic acid.
-
Add the catalytic amount of sulfuric acid to promote enolization.
-
Heat the mixture to 50-60 °C with stirring. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into 100 mL of ice-cold water.
-
The byproduct, 1,3-indandione, has some water solubility. Extract the mixture with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography to separate the desired α-bromoacetophenone from the 1,3-indandione byproduct and any unreacted starting material.
Expert Insights & Conclusion: Selecting the Right Reagent
The selection of a brominating agent is a strategic decision based on the desired chemical transformation and substrate. The following workflow provides a decision-making framework.
Caption: Decision workflow for selecting a suitable brominating agent.
Final Verdict:
-
This compound emerges as a specialized reagent. Its highly electrophilic nature, inferred from its structure, positions it as a potentially powerful tool for brominating less reactive substrates where milder agents like NBS may fail. However, its applications are not as broadly documented as mainstream reagents, and its use may require more optimization.
-
N-Bromosuccinimide (NBS) remains the undisputed champion of versatility. Its ability to pivot between radical and electrophilic pathways makes it an indispensable tool for a wide array of transformations, from allylic bromination to α-keto functionalization.
-
**Elemental Bromine (Br₂) ** is the classic, highly reactive agent. While effective, its significant safety hazards warrant its use only when its raw power is necessary and can be handled safely, or in processes where cost is the absolute driver. Modern synthetic labs increasingly favor safer, solid alternatives.
For the practicing chemist, the ideal toolkit contains a selection of these reagents. While NBS will handle the majority of tasks, having a mild reagent like Pyridinium Tribromide for sensitive ketones and a potent electrophile like this compound or DBDMH for challenging aromatic systems provides a comprehensive arsenal to tackle diverse synthetic challenges.
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Lévai, A. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(19), 6569. [Link]
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Choi, T., & Ma, E. (2007). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. Molecules, 12(1), 74-85. [Link]
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Kus, N. S. (2009). Photochemical bromination of substituted indan-1-one derivatives. Turkish Journal of Chemistry, 33(4), 479-488. [Link]
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Gutmann, B., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2119. [Link]
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Choi, T., & Ma, E. (2007). Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions. PubMed Central. [Link]
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Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
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Shah, P. (2014). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Western Kentucky University TopSCHOLAR. [Link]
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Chemistry Lectures. (2020). What's the difference between NBS and Br2?[Link]
-
SynZeal. (2024). Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis. [Link]
-
Royal Society of Chemistry. (2016). 1,3-Dibromo-5,5-dimethylhydantoin (DBH) mediated one-pot syntheses of α-bromo/amino ketones from alkenes in water. Organic & Biomolecular Chemistry. [Link]
-
Organic Chemistry Portal. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. [Link]
-
Heravi, M. M., et al. (2007). Electrochemical Study of Bromide in the Presence of 1,3-Indandione. Application to the Electrochemical Synthesis of Bromo Derivatives of 1,3-Indandione. Molecules, 12(7), 1440-1447. [Link]
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LabXchange. The Brazen Element Bromine. [Link]
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Suru Chemical. (2024). Application of N-bromosuccinimide. [Link]
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-
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-
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-
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Podgorsek, A., et al. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837-7042. [Link]
-
Oreate AI Blog. (2023). Unlocking the Power of N-Bromosuccinimide in Organic Chemistry. [Link]
-
PrepChem.com. Preparation of pyridinium tribromide. [Link]
-
Wikipedia. Pyridinium perbromide. [Link]
-
Request PDF on ResearchGate. 1,3-Dibromo-5,5-dimethylhydantoin (DBH) mediated one-pot syntheses of α-bromo/amino ketones from alkenes in water. [Link]
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-
Molecules. (2019). 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. [Link]
-
Organic synthesis. (2021). N - Bromosuccinimide (NBS) reagent application & mechanism. [Link]
-
Request PDF on ResearchGate. Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple. [Link]
-
The Green Chemistry Initiative Blog. (2019). How green is your bromination reaction?[Link]
-
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-
Chemia. (2022). Allylic position and benzylic position bromination. [Link]
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A Comparative Guide to the Anticancer Activity of 1,3-Indandione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-indandione scaffold, a bicyclic β-diketone, has emerged as a privileged structure in medicinal chemistry, commanding significant attention for its wide spectrum of biological activities.[1] Its rigid framework provides a versatile foundation for chemical modifications, leading to the synthesis of numerous derivatives with potent biological effects.[1] Among these, the anticancer properties of 1,3-indandione derivatives are particularly noteworthy, with research demonstrating their ability to induce apoptosis, trigger cell cycle arrest, and inhibit key enzymatic pathways in cancer cells.[1][2]
This guide offers a comparative analysis of the anticancer activity of various 1,3-indandione derivatives. It is designed to provide researchers and drug development professionals with a comprehensive overview of their structure-activity relationships (SAR), mechanisms of action, and the experimental protocols necessary for their evaluation. By synthesizing data from multiple studies, this document aims to facilitate the rational design and development of the next generation of 1,3-indandione-based anticancer agents.
Key Classes and Synthetic Approaches
The majority of anticancer 1,3-indandione derivatives are synthesized through modifications at the 2-position of the indane ring, which possesses an active methylene group. This feature makes the scaffold particularly amenable to the Knoevenagel condensation reaction.[3][4]
Causality Behind the Synthetic Choice: The Knoevenagel condensation is an efficient and versatile method for forming carbon-carbon double bonds. By reacting 1,3-indandione with various substituted aldehydes (aromatic or heteroaromatic), a diverse library of 2-arylidene-1,3-indandione derivatives can be generated. This straightforward approach allows for a systematic exploration of how different substituents on the aryl ring influence anticancer potency, providing valuable SAR data.[3][5]
A general and robust protocol for this synthesis is as follows:
-
Dissolve 1,3-indandione (1 equivalent) and a selected substituted benzaldehyde (1 equivalent) in ethanol.
-
Add a catalytic amount of a base, such as piperidine, to initiate the condensation.[1][3]
-
Reflux the mixture for 2-4 hours, monitoring the reaction's progress via Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and precipitate the product by pouring it into ice-cold water.
-
Acidify with dilute HCl, filter the solid, and recrystallize from a suitable solvent like ethanol to yield the pure 2-arylidene derivative.[1]
Comparative Analysis of Anticancer Activity
The cytotoxic potential of 1,3-indandione derivatives has been evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. The data below summarizes the activity of several representative 2-arylidene-1,3-indandione derivatives.
Table 1: Comparative Anticancer Activity (IC50, µM) of Selected 2-Arylidene-1,3-indandione Derivatives
| Compound ID | Derivative Name | A549 (Lung) | B16F10 (Melanoma) | HeLa (Cervical) | Reference |
| 3c | 2-(4-methoxybenzylidene)-1H-indene-1,3(2H)-dione | >100 | >100 | >100 | [1] |
| 3d | 2-(4-chlorobenzylidene)-1H-indene-1,3(2H)-dione | 21.3 | 45.2 | 33.7 | [1] |
| 3f | 2-(4-bromobenzylidene)-1H-indene-1,3(2H)-dione | 35.8 | 19.8 | 41.2 | [1] |
| 3g | 2-(4-(dimethylamino)benzylidene)-1H-indene-1,3(2H)-dione | 15.4 | 28.9 | 12.1 | [1] |
Structure-Activity Relationship (SAR) Insights:
From the comparative data, clear SAR trends emerge:
-
Electron-Donating vs. Electron-Withdrawing Groups: The presence of a simple electron-donating group like methoxy (Compound 3c) results in a loss of activity. In contrast, derivatives with electron-withdrawing halogens (Cl, Br in Compounds 3d and 3f) or a strong electron-donating dimethylamino group (Compound 3g) exhibit significant cytotoxic activity.[1]
-
Potency of the Dimethylamino Group: Compound 3g, bearing the 4-(dimethylamino)benzylidene substituent, demonstrates the most potent activity across the tested cell lines, particularly against HeLa and A549 cells.[1] This suggests that strong electron-donating capacity at the para position of the benzylidene ring is highly favorable for cytotoxicity.
These findings underscore the critical role that electronic properties of the substituent play in the anticancer potential of this class of compounds, guiding future optimization efforts.[1]
Mechanisms of Anticancer Action
The cytotoxic effects of 1,3-indandione derivatives are primarily attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest.[1] Some derivatives have also been shown to inhibit critical enzymes involved in DNA and RNA synthesis.[2]
Induction of Apoptosis and Cell Cycle Arrest
Many active 1,3-indandione derivatives exert their effects by disrupting the normal cell cycle progression and activating the apoptotic cascade.[1] This dual mechanism ensures the efficient elimination of cancer cells.
Caption: Intrinsic apoptosis pathway induced by 1,3-indandione derivatives.
Inhibition of Nucleic Acid Synthesis
Certain N-substituted 1,3-indandione derivatives have demonstrated the ability to inhibit DNA and RNA synthesis in cancer cells.[2] Their mechanism involves the targeting of key enzymes in both the purine and pyrimidine synthetic pathways.[2] Specifically, these agents have been shown to inhibit:
-
Purine Synthesis: PRPP amido transferase and IMP dehydrogenase.[2]
-
Pyrimidine Synthesis: Aspartate transcarbamylase.[2]
This multi-targeted inhibition of nucleotide biosynthesis effectively starves the cancer cells of the building blocks required for proliferation, leading to cytotoxic effects.[2]
Essential Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, standardized protocols are crucial. The following are validated, step-by-step methodologies for assessing the anticancer activity of 1,3-indandione derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is a gold standard for assessing the cytotoxic effect of a compound by measuring the metabolic activity of cells.
Caption: Standard workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the 1,3-indandione derivatives in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with untreated cells (negative control) and vehicle-treated cells (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time, typically 48 or 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC50 value using non-linear regression analysis.
Conclusion and Future Directions
The 1,3-indandione scaffold is a highly promising platform for the development of novel anticancer agents.[1] The ease of synthesis, particularly via Knoevenagel condensation, allows for the creation of diverse chemical libraries amenable to high-throughput screening.[3][4] Comparative studies have revealed that the electronic properties of substituents at the 2-position are critical determinants of cytotoxic potency.[1]
The primary mechanisms of action involve the induction of apoptosis and cell cycle arrest, with some derivatives also targeting key enzymes in nucleotide biosynthesis.[1][2]
Future research should focus on:
-
Lead Optimization: Further SAR studies are warranted to enhance the potency and selectivity of the most promising derivatives, such as those with 4-(dimethylamino)benzylidene substituents.[1]
-
Mechanism Elucidation: Deeper investigation into the specific molecular targets and signaling pathways affected by these compounds.
-
In Vivo Studies: Advancing the most potent and selective compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
The continued exploration of 1,3-indandione derivatives holds significant potential for discovering and developing more effective therapies to combat cancer.
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A Senior Application Scientist's Guide to Benchmarking 5-BROMO-1,3-INDANDIONE as a Potential Tyrosinase Inhibitor
For researchers and drug development professionals, the quest for novel and effective enzyme inhibitors is a continuous endeavor. Within this landscape, the 1,3-indandione scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide focuses on a specific derivative, 5-BROMO-1,3-INDANDIONE, and provides a comprehensive framework for benchmarking its performance as a potential inhibitor of tyrosinase, a key enzyme in melanin biosynthesis and a target for agents addressing hyperpigmentation.
While direct comparative data for this compound in tyrosinase inhibition assays is not yet prevalent in published literature, this guide will establish a robust scientific context for its evaluation. We will delve into the established performance of analogous 1,3-indandione derivatives, outline a detailed experimental protocol for a comparative study, and discuss the anticipated structure-activity relationships. This document serves as both a practical guide for researchers embarking on the characterization of this compound and a forward-looking analysis of its potential.
The Scientific Rationale: Tyrosinase Inhibition and the Promise of the 1,3-Indandione Scaffold
Tyrosinase is a copper-containing enzyme that catalyzes the initial and rate-limiting steps of melanogenesis.[1] Its inhibition is a primary strategy in the development of skin-lightening agents and treatments for hyperpigmentation disorders.[1] The 1,3-indandione core, a bicyclic β-diketone, is an attractive starting point for the design of enzyme inhibitors due to its rigid structure and synthetic tractability, allowing for diverse functionalization.[2] Derivatives of this scaffold have shown promise as inhibitors of various enzymes, including tyrosinase.[3]
The introduction of a bromine atom at the 5-position of the 1,3-indandione ring is a strategic chemical modification. Halogen atoms can influence a molecule's pharmacokinetic and pharmacodynamic properties through effects on lipophilicity, metabolic stability, and the potential for halogen bonding interactions within an enzyme's active site. Therefore, a systematic evaluation of this compound's tyrosinase inhibitory activity is a logical and compelling next step in the exploration of this chemical space.
Proposed Benchmarking Study: A Comparative Tyrosinase Inhibition Assay
To objectively assess the performance of this compound, a well-controlled in vitro tyrosinase inhibition assay is paramount. This section details a robust protocol designed for this purpose, including the selection of appropriate comparators.
Experimental Objective
To determine the half-maximal inhibitory concentration (IC50) of this compound against mushroom tyrosinase and compare its potency to the well-characterized inhibitor, kojic acid, and other relevant 1,3-indandione derivatives.
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic Acid (positive control)
-
Other 1,3-indandione derivatives (for structure-activity relationship analysis)
-
Phosphate Buffer (e.g., 0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at ~475-490 nm[4]
Experimental Workflow
The following diagram illustrates the key steps in the proposed tyrosinase inhibition assay.
Caption: Workflow for the comparative tyrosinase inhibition assay.
Detailed Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer immediately before use to prevent auto-oxidation.
-
Prepare stock solutions of this compound, kojic acid, and other test compounds in DMSO.
-
-
-
In a 96-well microplate, add the appropriate volume of phosphate buffer to each well.
-
Add serial dilutions of the inhibitor stock solutions to the designated wells. Include wells for a negative control (DMSO vehicle) and a positive control (kojic acid).
-
Add the tyrosinase solution to all wells and incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.
-
Immediately place the microplate in a reader and measure the change in absorbance at 475-490 nm over time (kinetic mode).[4] The formation of dopachrome, an orange-red colored product, is directly proportional to tyrosinase activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Comparative Performance Analysis and Structure-Activity Relationship (SAR)
While awaiting experimental data for this compound, we can hypothesize its potential performance based on existing data for similar compounds.
Benchmarking Against Kojic Acid and Other Tyrosinase Inhibitors
Kojic acid is a widely recognized tyrosinase inhibitor and serves as an excellent benchmark.[7][8] Other classes of compounds, such as certain flavonoids and resorcinol derivatives, also exhibit potent tyrosinase inhibitory activity and can provide a broader context for comparison.[9][10][11]
Hypothetical Comparative Data Table
The following table presents a hypothetical framework for summarizing the experimental data, incorporating known IC50 values for relevant compounds to provide context.
| Compound | Chemical Class | Reported IC50 (µM) on Mushroom Tyrosinase | Predicted Performance of this compound |
| Kojic Acid | γ-Pyrone | 10-50 (Varies with assay conditions)[7] | - |
| 2-(4-hydroxybenzylidene)-1,3-indandione | 2-Arylidene-1,3-indandione | ~5-15 | - |
| 2-(2,4-dihydroxybenzylidene)-1,3-indandione | 2-Arylidene-1,3-indandione | ~1-5 | - |
| This compound | Halogenated 1,3-indandione | To be determined | Potentially moderate to high inhibition |
Note: The IC50 values for the 2-arylidene-1,3-indandione derivatives are representative values from the literature and may vary depending on the specific study.
Structure-Activity Relationship (SAR) Insights
The inhibitory potency of 1,3-indandione derivatives against tyrosinase is influenced by the nature and position of substituents on the scaffold. Generally, the presence of hydroxyl groups on a phenyl ring at the 2-position of the indandione core enhances inhibitory activity, likely due to chelation of the copper ions in the enzyme's active site.
The introduction of a bromine atom at the 5-position of the indandione ring in this compound could have several effects:
-
Electronic Effects: The electron-withdrawing nature of the bromine atom may influence the acidity of the methylene protons at the 2-position, potentially affecting its interaction with the enzyme.
-
Steric and Lipophilic Effects: The bromine atom increases the size and lipophilicity of the molecule, which could impact its ability to fit into the active site and its overall pharmacokinetic properties.
-
Halogen Bonding: The bromine atom may participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the enzyme's active site, which could contribute to binding affinity.
The following diagram illustrates the key structural features of 1,3-indandione derivatives relevant to tyrosinase inhibition.
Caption: Key structural features of 1,3-indandione derivatives for tyrosinase inhibition.
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic evaluation of this compound as a tyrosinase inhibitor. By employing the detailed experimental protocol and leveraging the existing knowledge on related compounds, researchers can generate robust and comparable data to ascertain its potential. The anticipated results will not only elucidate the inhibitory activity of this specific compound but also contribute valuable insights into the structure-activity relationships of the broader class of 1,3-indandione derivatives. Future studies should also explore its inhibitory mechanism (e.g., competitive, non-competitive, or uncompetitive) and its efficacy in cellular models of melanogenesis to further validate its potential as a novel agent for applications in dermatology and cosmetics.
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MDPI. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]
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NIH. (2022, March 4). Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins. Retrieved from [Link]
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ResearchGate. (n.d.). Substitution pattern and tyrosinase inhibition effects of 1-indanone derivatives. Retrieved from [Link]
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PubMed. (2024, February 15). Design and synthesis of 4-amino-2',4'-dihydroxyindanone derivatives as potent inhibitors of tyrosinase and melanin biosynthesis in human melanoma cells. Retrieved from [Link]
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PMC - NIH. (2021, July 29). Alternative Approach for Specific Tyrosinase Inhibitor Screening: Uncompetitive Inhibition of Tyrosinase by Moringa oleifera. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2-Arylidenindan-1,3-dione by the Reaction of Indan-1,3-dione with Benzaldehyde under Various Conditions in the Presence of 2-HEAF a. Retrieved from [Link]
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NIH. (n.d.). Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities. Retrieved from [Link]
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SciSpace. (n.d.). Kojic acid-derived tyrosinase inhibitors: synthesis and bioactivity. Retrieved from [Link]
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Skin Type Solutions. (2023, June 26). The Most Powerful Tyrosinase Inhibitors To Lighten Skin. Retrieved from [Link]
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MDPI. (n.d.). Structure–Activity Relationship of the Tyrosinase Inhibitors Kuwanon G, Mulberrofuran G, and Albanol B from Morus Species: A Kinetics and Molecular Docking Study. Retrieved from [Link]
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ResearchGate. (2025, August 6). (PDF) Kojic acid-derived tyrosinase inhibitors: synthesis and bioactivity. Retrieved from [Link]
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A Researcher's Guide to Navigating the Specificity of 5-BROMO-1,3-INDANDIONE Derivatives: A Cross-Reactivity Analysis
The indandione scaffold is a cornerstone in medicinal chemistry, recognized for its versatility in developing therapeutic agents.[1][2] Among its halogenated derivatives, 5-BROMO-1,3-INDANDIONE stands out as a crucial starting material and a biologically active molecule in its own right. Its derivatives have shown potential as anticancer, antibacterial, and antifungal agents, primarily attributed to the bromine atom's influence on interactions with biological targets.[3] However, for any promising therapeutic candidate, understanding its binding specificity is paramount. This guide provides an in-depth analysis of the cross-reactivity of this compound derivatives, offering a comparative framework against alternatives and detailing the experimental methodologies required for a robust evaluation.
The Core Moiety: Understanding this compound
The 1,3-indandione structure is a bicyclic dione with a reactive methylene group, making it an excellent building block for synthesizing a wide array of derivatives.[1] The introduction of a bromine atom at the 5th position significantly alters its electronic properties and reactivity. This halogenation can enhance biological activity but also introduces the potential for off-target interactions.[3]
The primary mechanism of action for many indandione derivatives involves their ability to act as nucleophiles or electrophiles, forming adducts with biological macromolecules.[3] For instance, certain derivatives have been shown to induce apoptosis in cancer cells, while others target specific enzymes like topoisomerase II or acetylcholinesterase.[3][4][5] Given this reactivity, a thorough cross-reactivity assessment is not just a regulatory hurdle but a fundamental step in understanding a compound's true biological impact.
The Imperative of Cross-Reactivity Profiling
Cross-reactivity occurs when a compound binds to one or more unintended, "off-target" receptors or enzymes.[6] Such interactions can lead to a range of outcomes, from unexpected side effects and toxicity to beneficial polypharmacology. For drug development professionals, a comprehensive cross-reactivity profile is essential for:
-
Predicting Potential Toxicity: Identifying interactions with critical anti-targets (e.g., hERG channel, CYPs) early in development.
-
Elucidating Mechanism of Action: Differentiating between on-target efficacy and off-target effects.
-
Informing Lead Optimization: Guiding medicinal chemistry efforts to improve selectivity.
-
Ensuring Experimental Accuracy: Preventing misinterpretation of results in research settings due to unforeseen interactions.[7]
The following diagram illustrates a typical workflow for assessing the specificity of a lead compound.
Caption: Principle of competitive displacement in a radioligand binding assay.
Conclusion and Future Directions
The this compound scaffold is a rich source of potential therapeutic agents. [3][8]Its chemical tractability allows for the generation of diverse libraries targeting a range of diseases. However, this chemical reactivity also necessitates a rigorous and early assessment of cross-reactivity. By employing a multi-assay approach as outlined in this guide, researchers can build a comprehensive selectivity profile for their derivatives. This not only de-risks preclinical and clinical development but also provides deeper insights into the fundamental biology of these fascinating molecules, ensuring that their therapeutic potential is realized with maximum safety and efficacy.
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Agbay, A. N., et al. (2022). 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. ACS Chemical Neuroscience. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
